2-Ethylbutanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(4-2)5-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNGUFMVYQJGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Record name | 2-ETHYLBUTYRALDEHYDE | |
| Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID3049380 | |
| Record name | 2-Ethylbutyraldehyde | |
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Molecular Weight |
100.16 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylbutyraldehyde appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, colourless, mobile liquid with a pungent odour | |
| Record name | 2-ETHYLBUTYRALDEHYDE | |
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| Record name | Butanal, 2-ethyl- | |
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| Record name | 2-Ethylbutanal | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 2-Ethylbutyraldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
116.00 to 117.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Ethylbutanal | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
70 °F (NFPA, 2010) | |
| Record name | 2-ETHYLBUTYRALDEHYDE | |
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Solubility |
miscible with alcohol, ether; soluble in water 1 ml in 50 ml | |
| Record name | 2-Ethylbutyraldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.808-0.814 | |
| Record name | 2-Ethylbutyraldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
97-96-1 | |
| Record name | 2-ETHYLBUTYRALDEHYDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Ethylbutanal | |
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| Record name | 2-Ethylbutyraldehyde | |
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| Record name | 2-Ethylbutanal | |
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| Record name | Butanal, 2-ethyl- | |
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| Record name | 2-ethylbutyraldehyde | |
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| Record name | 2-ETHYLBUTYRALDEHYDE | |
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| Record name | 2-Ethylbutanal | |
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Melting Point |
-89 °C | |
| Record name | 2-Ethylbutanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031220 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethylbutanal (CAS No. 97-96-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethylbutanal (CAS No. 97-96-1), an important aldehyde in the chemical and pharmaceutical industries. The document details its chemical and physical properties, safety and toxicological data, common applications, and key synthetic and analytical methodologies. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes detailed experimental protocols and visual diagrams to illustrate reaction pathways and analytical workflows, serving as a practical resource for laboratory and development professionals.
Introduction
This compound, also known as 2-ethylbutyraldehyde, is an organic compound with the chemical formula C6H12O.[1][2] It is a colorless liquid characterized by a sweet, cocoa-like odor.[3] This aldehyde serves as a versatile intermediate in the synthesis of various organic compounds and is utilized as a flavoring agent in the food industry.[3][4][5] Its utility extends to the fragrance industry and in the manufacturing of pharmaceuticals and agrochemicals.[3][5] Understanding the fundamental properties and reaction parameters of this compound is crucial for its effective and safe application in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound in a laboratory setting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 97-96-1 | [1][2][4] |
| Molecular Formula | C6H12O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][6] |
| Appearance | Clear, colorless liquid | [7] |
| Odor | Sweet, cocoa-like | [3] |
| Boiling Point | 116-117 °C at 760 mmHg | [4][7] |
| Melting Point | -89 °C | [7][8] |
| Density | 0.814 g/mL at 20 °C | [4] |
| Solubility in Water | 0.5% at 20°C (Slightly soluble) | [3][4] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [5][7] |
| Flash Point | 17.3 - 21 °C (Tag Closed Cup) | [3][4] |
| Refractive Index | 1.400-1.405 at 20°C | [7] |
Safety and Toxicological Data
This compound is a flammable liquid and requires careful handling.[9] It can be irritating to the eyes, skin, and respiratory system.[3] The safety and toxicological profile is summarized in Table 2.
Table 2: Safety and Toxicological Data for this compound
| Parameter | Information | Reference(s) |
| GHS Pictograms | Flammable, Irritant | [3][8] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor. | [3] |
| Oral LD50 (Rat) | 3980 mg/kg | [8] |
| Inhalation LCLo (Rat) | 8000 ppm/4H | [8] |
| Dermal LD50 (Rabbit) | 5990 uL/kg | [8] |
| General Handling Precautions | Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Wear protective gloves, clothing, and eye/face protection. | [10][11] |
Applications in Research and Industry
This compound's unique properties make it a valuable compound in several sectors:
-
Flavoring Agent: Due to its pleasant, sweet aroma, it is used as a flavoring agent in the food industry.[3][5]
-
Fragrance Industry: It is incorporated into perfumes and other scented products.[3]
-
Chemical Synthesis: It serves as a key intermediate in the production of other chemicals, including pharmaceuticals and agrochemicals.[3][5] Specifically, it can be oxidized to 2-ethylbutanoic acid or reduced to 2-ethylbutanol.[1]
Experimental Protocols
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The oxidation of the corresponding primary alcohol, 2-ethyl-1-butanol, is a common and effective method.
5.1.1. Synthesis via Oxidation of 2-Ethyl-1-butanol
This protocol is based on a general method for the oxidation of primary alcohols to aldehydes.
Objective: To synthesize this compound by the oxidation of 2-ethyl-1-butanol.
Materials:
-
2-Ethyl-1-butanol (CAS: 97-95-0)
-
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
-
Potassium bromide (KBr)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na2S2O3)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-1-butanol (1 equivalent) and TEMPO (0.01 equivalents) in dichloromethane.
-
Add an aqueous solution of potassium bromide (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture vigorously at 0 °C until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by distillation.
Caption: Workflow for the synthesis of this compound via oxidation.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis and quantification of volatile compounds like this compound.
5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify this compound in a sample matrix.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms, or equivalent).
Materials:
-
Sample containing this compound.
-
High-purity helium (carrier gas).
-
Solvent for sample dilution (e.g., dichloromethane or hexane).
-
Volumetric flasks and microsyringes.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Procedure:
-
Sample Preparation: Prepare a dilution of the sample in a suitable solvent. For quantitative analysis, prepare a series of calibration standards of this compound.
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data according to the specified GC-MS parameters.
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
For quantification, generate a calibration curve from the standards and determine the concentration of this compound in the sample.
-
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its fundamental properties, safety considerations, applications, and detailed experimental protocols for its synthesis and analysis. The structured presentation of data and visual workflows aims to equip researchers, scientists, and drug development professionals with the necessary information for the proficient and safe handling and application of this versatile chemical compound.
References
- 1. Buy this compound | 97-96-1 [smolecule.com]
- 2. 2-Ethylbutyraldehyde | SIELC Technologies [sielc.com]
- 3. US4484006A - Synthesis of 2-methylbutanal - Google Patents [patents.google.com]
- 4. CN114105731A - Preparation method of 2-ethyl-1-butanol - Google Patents [patents.google.com]
- 5. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. CA1313195C - Process for the preparation of 2-methylbutanal - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
physical and chemical properties of 2-Ethylbutanal
An In-depth Technical Guide to 2-Ethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of this compound (CAS No. 97-96-1), an organic aldehyde of interest in various industrial and research applications. It details the compound's physical and chemical properties, spectral characteristics, chemical reactivity, and established synthesis protocols. Safety and handling procedures are also summarized. This guide is intended to serve as a core reference for professionals in chemistry, pharmacology, and materials science.
Chemical and Physical Properties
This compound, also known as 2-ethylbutyraldehyde, is a branched-chain aliphatic aldehyde.[1] It presents as a clear, colorless liquid and is characterized by a sweet, green, and fruity odor with notes of cocoa.[2][3] Its structural and physical properties are critical for its application as a chemical intermediate and flavoring agent.[1]
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O | [1][4][5] |
| Molecular Weight | 100.16 g/mol | [1][2][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Ethylbutyraldehyde, Diethylacetaldehyde | [2][5][6] |
| Appearance | Clear colorless liquid | [2][7] |
| Boiling Point | 116.0 - 117.0 °C (@ 760 mmHg) | [1][2][8] |
| Melting Point | -89 °C | [2][4] |
| Density | 0.808 - 0.814 g/cm³ (@ 20°C) | [2][4] |
| Flash Point | 17.3 °C (Tag Closed Cup) | [1][8] |
| Solubility in Water | 0.5 wt % (@ 20°C) | [1][8] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [2] |
| Refractive Index | 1.400 - 1.405 (@ 20°C) | [2] |
| Vapor Pressure | 16.9 ± 0.2 mmHg (@ 25°C) | [4] |
Spectral Data
Spectroscopic analysis is essential for the identification and characterization of this compound. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are available.[5]
Table 2: Spectral Data for this compound
| Technique | Data and Observations | Source(s) |
| ¹H NMR | Spectral data available in various databases. | [2] |
| ¹³C NMR | Chemical shifts (δ) observed at: 204.7 (C=O), 55.2 (CH), 21.7 (CH₂), 11.5 (CH₃). | [9] |
| IR Spectrum | Spectral data is available through the NIST Chemistry WebBook. | [5][10] |
| Mass Spectrometry | Electron ionization mass spectrum data is available. | [5][11] |
Chemical Reactivity and Stability
As an aldehyde, this compound's reactivity is dominated by its carbonyl group. It is a stable compound but is sensitive to air.[4]
-
Oxidation : It can be readily oxidized to its corresponding carboxylic acid, 2-ethylbutanoic acid, by common oxidizing agents.[1][7]
-
Reduction : The aldehyde can be reduced to the primary alcohol, 2-ethyl-1-butanol, using reducing agents like lithium aluminum hydride.[1][12]
-
Self-Condensation : Like many aldehydes, it can undergo acid-catalyzed self-condensation or polymerization reactions, which are exothermic.[2][7][13]
-
Peroxide Formation : It can react slowly with air, a process activated by light and catalyzed by transition metals, to form unstable peroxides and ultimately carboxylic acids.[7][13]
-
Incompatibilities : It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4]
Caption: Key chemical reactions of this compound.
Experimental Protocols: Synthesis
Several methods are established for the synthesis of this compound. The choice of protocol depends on the available starting materials and desired scale.
Method 1: Oxidation of 2-Ethyl-1-butanol
This is a direct and common laboratory-scale synthesis.
-
Principle : A primary alcohol is oxidized to an aldehyde.
-
Protocol :
-
The starting material, 2-ethyl-1-butanol, is dissolved in a suitable solvent.
-
An oxidizing agent, such as potassium dichromate or chromium trioxide, is added under controlled temperature conditions.[1]
-
The reaction is monitored for the disappearance of the starting alcohol.
-
Upon completion, the this compound product is isolated and purified, typically through distillation.
-
Method 2: Aldol Condensation
This industrial method involves the self-condensation of n-butanal followed by hydrogenation and subsequent oxidation, or a crossed aldol condensation.[1][14]
-
Principle : Base-catalyzed reaction between two aldehyde molecules to form a β-hydroxy aldehyde, which can then be further processed.
-
Protocol :
-
Acetaldehyde is reacted with butanal under basic conditions (e.g., sodium hydroxide).[1]
-
This forms an intermediate that is then processed to yield this compound.
-
Alternatively, the self-condensation of n-butanal can be integrated with a hydrogenation step to produce precursors for 2-ethylhexanol, with this compound being a key intermediate.[14]
-
Method 3: Hydroformylation
This process is a large-scale industrial method for producing aldehydes.
-
Principle : An alkene is reacted with carbon monoxide and hydrogen in the presence of a catalyst.
-
Protocol :
-
Propylene is subjected to reaction with a mixture of carbon monoxide and hydrogen (syngas).
-
A catalyst, often a rhodium or cobalt complex, is used to facilitate the reaction.[1]
-
The reaction conditions (temperature, pressure) are optimized to favor the formation of this compound among other aldehyde products.
-
Caption: Primary synthesis routes for this compound.
Safety and Handling
This compound is a hazardous chemical requiring strict safety protocols.
-
Primary Hazards : It is a highly flammable liquid and vapor (UN 1178, Hazard Class 3).[8][13][15] Vapors can form explosive mixtures with air and may travel to an ignition source.[13] It is also classified as an irritant to the eyes, skin, and respiratory system.[1][3]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles or a face shield, and impervious protective clothing.[15][16] Handling should occur in a well-ventilated area or under a fume hood.[16]
-
Handling Procedures : All equipment must be grounded and bonded to prevent static discharge.[15] Use only non-sparking tools.[15] Keep the compound away from heat, sparks, open flames, and other ignition sources.[15]
-
Storage : Store in a cool, dry, and well-ventilated place in tightly closed containers.[15][16] Keep away from incompatible materials such as oxidizing agents and strong bases.[4] Storage under an inert atmosphere is recommended to prevent peroxide formation.
-
Fire-Fighting Measures : Use alcohol-resistant foam, dry chemical, or carbon dioxide.[13][15] Water spray may be inefficient and can scatter the fire.[13]
Applications
The unique properties of this compound make it a valuable compound in several industries.
-
Flavor and Fragrance : It is used as a flavoring agent in food products due to its sweet, fruity, and cocoa-like profile.[1][3] It is also utilized in the fragrance industry for perfumes and other scented products.[1]
-
Chemical Synthesis : It serves as a crucial intermediate in the synthesis of other organic compounds.[1]
-
Industrial Applications : It is used in the production of pharmaceuticals, rubber accelerators, synthetic resins, and agrochemicals.[1][7][17]
References
- 1. Buy this compound | 97-96-1 [smolecule.com]
- 2. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl butyraldehyde, 97-96-1 [thegoodscentscompany.com]
- 4. This compound | CAS#:97-96-1 | Chemsrc [chemsrc.com]
- 5. Butanal, 2-ethyl- [webbook.nist.gov]
- 6. Butanal, 2-ethyl- (CAS 97-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-ETHYLBUTYRALDEHYDE | 97-96-1 [chemicalbook.com]
- 8. This compound | JNC CORPORATION [jnc-corp.co.jp]
- 9. The { }^{13} \mathrm{C} NMR spectrum of 2 -ethylbutanal consists of the f.. [askfilo.com]
- 10. Butanal, 2-ethyl- [webbook.nist.gov]
- 11. Butanal, 2-ethyl- [webbook.nist.gov]
- 12. 2-Ethyl-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 13. 2-ETHYLBUTYRALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-Ethylbutyraldehyde | 97-96-1 | TCI AMERICA [tcichemicals.com]
- 16. 2-ethyl-2-butenal | CAS#:19780-25-7 | Chemsrc [chemsrc.com]
- 17. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to 2-Ethylbutanal: Molecular Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethylbutanal, a significant organic compound with applications in the flavor industry and as an intermediate in chemical synthesis. This document details its molecular structure, physicochemical properties, key synthetic pathways, and analytical methodologies, presented in a format tailored for scientific and research applications.
Molecular Structure and Identification
This compound, also known as 2-ethylbutyraldehyde, is a branched aliphatic aldehyde. Its fundamental chemical information is summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2-Ethylbutyraldehyde, Diethylacetaldehyde, α-Ethylbutyraldehyde, 3-Formylpentane |
| CAS Number | 97-96-1 |
| Molecular Formula | C₆H₁₂O[1] |
| Molecular Weight | 100.16 g/mol [1] |
| SMILES | CCC(CC)C=O[1] |
| InChI | InChI=1S/C6H12O/c1-3-6(4-2)5-7/h5-6H,3-4H2,1-2H3[1] |
| InChIKey | UNNGUFMVYQJGTD-UHFFFAOYSA-N[1] |
Physicochemical Properties
A compilation of the key physical and chemical properties of this compound is presented in the following table, providing essential data for its handling, application, and process design.
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Pungent, fruity, green, with cocoa nuances | |
| Boiling Point | 116-117 °C at 760 mmHg | [1] |
| Melting Point | -89 °C | [1] |
| Density | 0.814 g/mL at 25 °C | |
| Flash Point | 21.1 °C | |
| Solubility in Water | 0.5% (wt %) at 20 °C[2] | [2] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [1] |
| Refractive Index (n20/D) | 1.402 | |
| Vapor Pressure | 16.9 mmHg at 25 °C |
Synthesis of this compound
This compound can be synthesized through several key chemical reactions. The primary industrial methods include the self-condensation of n-butanal (an aldol condensation reaction) and the hydroformylation of 1-butene.
The aldol condensation of n-butanal is a common route for the synthesis of C8 derivatives, which can subsequently yield this compound. The reaction proceeds by the dimerization of n-butanal to form 2-ethyl-2-hexenal, which can then be further processed.
General Experimental Protocol (Illustrative):
-
Reaction Setup: A stirred-tank reactor equipped with temperature control and a condenser is charged with n-butanal and a basic catalyst (e.g., a solution of sodium hydroxide or a solid base catalyst like KF-γ-Al2O3).[3]
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 140 °C. The pressure is maintained to keep the reactants in the liquid phase.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography to determine the conversion of n-butanal and the selectivity towards the desired aldol condensation product.
-
Workup and Purification: After the reaction, the catalyst is neutralized or filtered off. The organic layer is separated, washed with water, and then purified by distillation to isolate the product.
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The hydroformylation of 1-butene can yield both n-pentanal and its isomer, 2-methylbutanal. While not a direct synthesis of this compound, this reaction is fundamental in the production of related aldehydes.
General Experimental Protocol (Illustrative):
-
Catalyst Preparation: A rhodium-based catalyst, often complexed with a phosphine ligand (e.g., triphenylphosphine), is prepared in a suitable solvent under an inert atmosphere.
-
Reactor Setup: A high-pressure autoclave is charged with the catalyst solution.
-
Reactant Introduction: 1-Butene is introduced into the reactor, followed by pressurization with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas).
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 80-120 °C) and pressure (e.g., 20-100 bar). The reaction is typically stirred for several hours.
-
Product Analysis and Recovery: After cooling and depressurizing the reactor, the product mixture is analyzed by gas chromatography. The aldehydes are then separated from the catalyst and solvent, typically by distillation.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Illustrative GC-MS Protocol for Aldehyde Analysis:
This protocol is based on general methods for the analysis of aldehydes in various matrices and may require optimization for specific applications.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 10 mL aqueous sample, add 2 g of sodium chloride to increase the ionic strength.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Vortex the mixture for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic extract with anhydrous sodium sulfate.
-
The extract is now ready for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split mode depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification can be performed by creating a calibration curve using standards of known concentrations. An internal standard may be used for improved accuracy.
-
Chemical Reactivity and Degradation
This compound exhibits typical aldehyde reactivity. It is susceptible to oxidation to form the corresponding carboxylic acid, 2-ethylbutanoic acid. It can also undergo reduction to form 2-ethyl-1-butanol. As an aldehyde, it can participate in self-condensation or polymerization reactions, which are often catalyzed by acids.[4] It is a flammable liquid and can form explosive mixtures with air.[4]
Conclusion
This compound is a valuable C6 aldehyde with a well-defined molecular structure and a range of applications in the chemical industry. Its synthesis is primarily achieved through established industrial processes like aldol condensation and hydroformylation, and its analysis is reliably performed using GC-MS. This guide provides a foundational understanding of its key technical aspects for researchers and professionals in related fields.
References
An In-depth Technical Guide to the Laboratory Synthesis of 2-Ethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principal laboratory synthesis pathways for 2-Ethylbutanal (CAS No: 97-96-1), a valuable intermediate in the fine chemical and pharmaceutical industries. The document details three core synthetic strategies: Aldol Condensation of Propanal, Hydroformylation of 2-Pentene, and Oxidation of 2-Ethyl-1-butanol. Each pathway is presented with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application and comparison.
Overview of Synthesis Pathways
This compound, also known as 2-ethylbutyraldehyde, is a branched-chain aldehyde with applications as a fragrance component and a building block in organic synthesis. The selection of an appropriate synthesis route in a laboratory setting depends on factors such as starting material availability, desired scale, and tolerance for specific reagents and byproducts. This guide explores three distinct and well-established methodologies.
Pathway 1: Aldol Condensation of Propanal and Subsequent Hydrogenation
This two-step pathway involves the base-catalyzed self-condensation of propanal to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal, followed by the selective hydrogenation of the carbon-carbon double bond to yield this compound.
Logical Workflow
Caption: Synthesis of this compound via Aldol Condensation and Hydrogenation.
Experimental Protocols
Step 1: Self-Aldol Condensation of Propanal to 2-Methyl-2-pentenal
-
Materials: Propanal, anion-exchange resin (strong base), benzene (or another suitable solvent).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine propanal (20 mmol) and benzene (5 mL).
-
Add a strong anion-exchange resin (10 mmol equivalent) to the solution.
-
Stir the reaction mixture at 30°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the resin from the reaction mixture.
-
The filtrate, containing 2-methyl-2-pentenal, can be purified by distillation or used directly in the next step. High conversion of propanal (up to 97%) with high selectivity for 2-methyl-2-pentenal (up to 95%) has been reported under these conditions.[1][2][3]
-
Step 2: Selective Hydrogenation of 2-Methyl-2-pentenal
-
Materials: 2-Methyl-2-pentenal solution from Step 1, Palladium on carbon (Pd/C) or a supported platinum (Pt) or copper (Cu) catalyst, hydrogen gas (H₂).
-
Procedure:
-
Transfer the solution of 2-methyl-2-pentenal to a high-pressure autoclave.
-
Add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%).
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-100°C). Platinum and palladium catalysts have shown high activity for the hydrogenation of the C=C bond.[4][5]
-
Monitor the reaction by GC to confirm the disappearance of the starting material and the formation of this compound.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the catalyst from the reaction mixture.
-
The resulting solution can be purified by fractional distillation to isolate this compound.
-
Quantitative Data
| Parameter | Step 1: Aldol Condensation | Step 2: Selective Hydrogenation |
| Starting Material | Propanal | 2-Methyl-2-pentenal |
| Key Reagents | Anion-exchange resin | Pd/C, H₂ |
| Typical Yield | ~95% selectivity | High, catalyst dependent |
| Purity | High | High after purification |
Pathway 2: Hydroformylation of 2-Pentene
Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of 2-pentene can yield this compound and other isomeric aldehydes. The regioselectivity is a critical aspect of this pathway and is highly dependent on the catalyst and reaction conditions. Rhodium and cobalt-based catalysts are commonly employed.[6][7][8][9]
Logical Workflow
Caption: Synthesis of this compound via Hydroformylation of 2-Pentene.
Experimental Protocol (Rhodium-Catalyzed)
-
Materials: 2-Pentene, Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), phosphine ligand (e.g., triphenylphosphine), solvent (e.g., toluene), synthesis gas (CO/H₂).
-
Procedure:
-
In a high-pressure autoclave, dissolve the rhodium catalyst precursor and the phosphine ligand in the solvent under an inert atmosphere.
-
Introduce a known amount of 2-pentene into the reactor.
-
Seal the autoclave and pressurize with synthesis gas (typically a 1:1 molar ratio of CO to H₂) to the desired pressure (e.g., 20-100 bar).
-
Heat the reactor to the reaction temperature (e.g., 80-120°C) with vigorous stirring.
-
Maintain the pressure by feeding synthesis gas as it is consumed.
-
Monitor the reaction progress by GC analysis of samples taken from the reactor.
-
After the desired conversion is reached, cool the reactor to room temperature and carefully vent the remaining synthesis gas.
-
The product mixture, containing this compound and its isomers, can be separated from the catalyst by distillation. The ratio of linear to branched aldehydes is highly influenced by the choice of ligand and reaction conditions.[7][10]
-
Quantitative Data
| Parameter | Hydroformylation of 2-Pentene |
| Starting Material | 2-Pentene |
| Key Reagents | Rh or Co catalyst, CO, H₂ |
| Regioselectivity | Catalyst and condition dependent |
| Typical Yield | High conversion, variable selectivity |
| Purity | Requires purification to separate isomers |
Pathway 3: Oxidation of 2-Ethyl-1-butanol
The oxidation of the primary alcohol, 2-ethyl-1-butanol, to the corresponding aldehyde, this compound, is a direct and often high-yielding method. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Swern oxidation and oxidation with pyridinium chlorochromate (PCC) are two effective laboratory-scale methods.[11][12]
Logical Workflow
Caption: Synthesis of this compound via Oxidation of 2-Ethyl-1-butanol.
Experimental Protocols
Method A: Swern Oxidation
-
Materials: 2-Ethyl-1-butanol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.2 equiv.) in anhydrous DCM and cool to -78°C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.4 equiv.) in DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78°C. Stir for 10 minutes.
-
Add a solution of 2-ethyl-1-butanol (1.0 equiv.) in DCM dropwise to the reaction mixture, again keeping the temperature at -78°C. Stir for 20 minutes.
-
Add triethylamine (5.0 equiv.) to the mixture and stir for another 10 minutes at -78°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. The pH can be adjusted to ~4 with 1 M HCl.
-
Extract the product with DCM or diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure. The crude this compound can be purified by distillation.[11][13][14]
-
Method B: Pyridinium Chlorochromate (PCC) Oxidation
-
Materials: 2-Ethyl-1-butanol, pyridinium chlorochromate (PCC), Celite® or silica gel, anhydrous dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, suspend PCC (1.2-1.5 equiv.) and Celite® in anhydrous DCM.
-
Add a solution of 2-ethyl-1-butanol (1.0 equiv.) in DCM to the stirred suspension at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Quantitative Data
| Parameter | Swern Oxidation | PCC Oxidation |
| Starting Material | 2-Ethyl-1-butanol | 2-Ethyl-1-butanol |
| Key Reagents | DMSO, Oxalyl Chloride, Et₃N | PCC |
| Typical Yield | >90% | ~85-95% |
| Purity | High after purification | High after purification |
Spectroscopic Data for this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| Molecular Formula | C₆H₁₂O[17] |
| Molecular Weight | 100.16 g/mol [17] |
| ¹³C NMR (CDCl₃, 50.23 MHz) | δ (ppm): 205.64, 54.95, 21.45, 11.44[17] |
| Mass Spectrum (EI) | m/z: 72 (base peak), 43, 71, 41, 29[17][18] |
| IR Spectrum | Characteristic C=O stretching vibration around 1730 cm⁻¹ |
Conclusion
This guide has detailed three distinct and effective laboratory-scale synthesis pathways for this compound. The choice of method will be dictated by the specific requirements of the research or development project. The aldol condensation route is advantageous when starting from a simple aldehyde, though it requires a two-step process. Hydroformylation offers a direct route from an alkene but presents challenges in controlling regioselectivity. The oxidation of 2-ethyl-1-butanol is a straightforward and high-yielding method, provided the precursor alcohol is readily available. By understanding the protocols, yields, and workflows presented, researchers can make an informed decision on the most suitable pathway for their synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt-catalyzed hydroformylation of alkenes: generation and recycling of the carbonyl species, and catalytic cycle. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Butanal, 2-ethyl- [webbook.nist.gov]
The Natural Occurrence of 2-Ethylbutanal in Food Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylbutanal is a volatile branched-chain aldehyde that contributes to the complex aroma profiles of a variety of food products. While often present in trace amounts, its low odor threshold can significantly impact the sensory perception of foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food matrices, its formation pathways, and detailed methodologies for its analysis. Quantitative data are summarized for clear comparison, and key biochemical and experimental workflows are visualized to facilitate understanding. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this flavor compound.
Introduction
This compound (C₆H₁₂O) is an aliphatic aldehyde known for its characteristic green, malty, and slightly fruity aroma. Its presence in food is primarily a result of the microbial or enzymatic degradation of the branched-chain amino acid L-isoleucine. Two principal pathways are responsible for its formation: the Ehrlich pathway, which is common in fermentative processes, and the Strecker degradation, which occurs during thermal processing. The concentration of this compound in food is influenced by factors such as the raw material composition, the microorganisms involved in fermentation, processing conditions, and storage.
Natural Occurrence and Quantitative Data
This compound has been detected in a wide range of food products. However, its quantification can be challenging due to its volatility and low concentrations. It is often analyzed alongside its isomer, 2-methylbutanal, which is derived from leucine. The following table summarizes the quantitative data available for this compound and its closely related isomer in various food matrices.
| Food Product | Compound | Concentration Range | Reference(s) |
| Fermented Foods | |||
| Cheddar Cheese | 2-Methylbutanal | 150 - 325 µg/kg (optimal concentration range for nutty flavor) | [1] |
| Beer | 2-Methylbutanal | Mean: 27 µg/L | [2] |
| Wine | 2-Methylbutanal | Mean: 27 µg/L | [2] |
| Pumpernickel Bread | 2-Methylbutanal | Up to 5600 µg/kg | [3] |
| Beverages | |||
| Roasted Coffee | 2-Methylbutanal | Prevalent, but specific quantification varies with roasting and processing | [4][5] |
| Fruit Juices (Fresh) | 2-Methylbutanal | 1.75 - 3.34% (relative abundance) | |
| Fruit Juices (Processed) | 2-Methylbutanal | 0.26 - 2.38% (relative abundance) | |
| Other Products | |||
| Dry-cured Ham | 2-Methylbutanal | Associated with nutty and cheesy notes; slow formation during ripening | [5] |
Note: Data for 2-methylbutanal is included due to its structural similarity and co-occurrence with this compound, providing a valuable proxy for understanding the behavior of branched-chain aldehydes in these food systems.
Formation Pathways of this compound
The formation of this compound in food is primarily linked to the catabolism of L-isoleucine.
The Ehrlich Pathway
The Ehrlich pathway is a significant route for the formation of fusel alcohols and their corresponding aldehydes in fermented foods and beverages.[4][6] The pathway involves a three-step enzymatic conversion of an amino acid.
The Strecker Degradation
Strecker degradation is a chemical reaction that produces an aldehyde from an α-amino acid in the presence of a dicarbonyl compound.[2][5] This reaction is a key part of the Maillard reaction and is prominent in thermally processed foods like bread and roasted coffee.
Experimental Protocols for Analysis
The analysis of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[7][8]
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in a food sample.
Detailed Methodology: HS-SPME-GC-MS
This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized depending on the food matrix.
4.2.1. Sample Preparation
-
Homogenize solid samples. For liquid samples, use a measured volume.
-
Place a known amount of the sample (e.g., 1-5 g for solids, 1-5 mL for liquids) into a headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a compound with similar chemical properties).
-
For derivatization (optional but recommended for aldehydes), add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[7] This enhances sensitivity and chromatographic performance.
-
Seal the vial and allow it to equilibrate at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation.
4.2.2. HS-SPME
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) at the equilibration temperature.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
4.2.3. GC-MS Parameters
-
Injector: Splitless mode, temperature typically 250 °C.
-
Column: A mid-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Oven Temperature Program: An example program could be:
-
Initial temperature of 40 °C, hold for 2-5 minutes.
-
Ramp at 3-5 °C/minute to 150 °C.
-
Ramp at 10-15 °C/minute to 250 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and selectivity. Key ions for this compound (m/z) include 57, 72, and 100.
-
4.2.4. Quantification
-
Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in a matrix similar to the sample.
-
Analyze the standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Conclusion
This compound is a naturally occurring flavor compound in a variety of foods, formed primarily through the degradation of L-isoleucine via the Ehrlich and Strecker pathways. Its presence, even at low concentrations, can significantly influence the aroma profile of food products. The accurate quantification of this compound requires sensitive analytical techniques such as HS-SPME-GC-MS. The methodologies and data presented in this guide provide a foundational resource for researchers and scientists working to understand and modulate the flavor profiles of foods and for professionals in drug development interested in the metabolic pathways of amino acids. Further research is warranted to expand the quantitative database of this compound in a broader range of food products and to explore the specific enzymatic and environmental factors that govern its formation.
References
- 1. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity of 2-Ethylbutanal: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylbutanal, a volatile organic compound with a characteristic odor, has been investigated for its preliminary biological activities. This technical guide provides an in-depth overview of the current, albeit limited, understanding of its toxicological profile, and emerging evidence for its potential antimicrobial and anticancer properties. While comprehensive data remains scarce, this document collates available quantitative information, details relevant experimental methodologies, and visualizes putative mechanisms of action to guide future research and development efforts.
Introduction
This compound (CAS No. 97-96-1), also known as 2-ethylbutyraldehyde, is an aldehyde used as a flavoring agent in the food industry.[1] Beyond its sensory characteristics, preliminary scientific inquiries have suggested a broader spectrum of biological effects. This whitepaper aims to consolidate the existing data on the biological activity of this compound, with a focus on its toxicological, antimicrobial, and potential anticancer effects, to serve as a foundational resource for researchers in pharmacology and drug development.
Toxicological Profile
The most comprehensive data available for this compound pertains to its toxicity, primarily from a 13-week subchronic study in F344 rats.[1]
Subchronic Toxicity in F344 Rats
A 13-week oral gavage study in F344 rats established a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg body weight/day for both male and female rats.[1] Adverse effects were noted at higher doses, indicating target organ toxicity in the liver and kidneys.
Experimental Protocol: 13-Week Subchronic Toxicity Study
The experimental workflow for a typical subchronic toxicity study, as described in the literature, is outlined below.[1]
Summary of Toxicological Findings
The key findings from the subchronic toxicity study of this compound are summarized in the tables below.[1]
Table 1: Hematological and Serum Biochemistry Changes in F344 Rats
| Parameter | Sex | Dose Group (mg/kg BW/day) | Observation |
| Platelet Counts | Male | 200, 800 | Decrease |
| Female | 800 | Decrease | |
| Inorganic Phosphorus | Male & Female | 200, 800 | Increase |
| Glucose | Female | 200, 800 | Increase |
| Urea Nitrogen | Male & Female | 800 | Increase |
Table 2: Organ Weight and Histopathological Changes in F344 Rats
| Organ | Sex | Dose Group (mg/kg BW/day) | Observation |
| Liver | Male & Female | 200, 800 | Increased absolute and relative weights |
| Male | 200 | Hepatocellular hypertrophy | |
| Male & Female | 800 | Hepatocellular hypertrophy with eosinophilic granular cytoplasmic changes | |
| Kidney | Male & Female | 200, 800 | Increased absolute and relative weights |
| Female | 800 | Necrosis/regeneration of proximal tubules |
Antimicrobial Activity
Antibacterial Activity
Research published in "Letters in Applied Microbiology" has reportedly demonstrated the effectiveness of this compound against several foodborne pathogens, including Escherichia coli, Salmonella Typhimurium, and Staphylococcus aureus.
Antifungal Activity
A study in the journal "Mycologia" is cited to have reported the antifungal activity of this compound against fungal strains such as Aspergillus niger and Penicillium expansum.
Experimental Protocol: Broth Microdilution for MIC Determination
The general procedure for determining the Minimum Inhibitory Concentration (MIC) of a volatile compound like this compound using the broth microdilution method is as follows.
Anticancer Potential
There is preliminary evidence to suggest that this compound may have anti-cancer properties. A study in "Anticancer Research" indicated that it could induce apoptosis in human colon cancer cells.
Apoptosis in Colon Cancer Cells
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The general aldehyde class of compounds is known to be reactive and can induce cellular stress, which may trigger apoptotic pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability and cytotoxicity.
Putative Signaling Pathway for Apoptosis Induction
Aldehydes, being reactive electrophiles, can interact with cellular nucleophiles such as proteins and DNA. This can lead to cellular stress, including the generation of reactive oxygen species (ROS), which can trigger the intrinsic pathway of apoptosis.
References
An In-depth Technical Guide on the Solubility of 2-Ethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-ethylbutanal in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.
Introduction to this compound
This compound, also known as 2-ethylbutyraldehyde, is an organic compound with the chemical formula C₆H₁₂O.[1][2] It is a colorless liquid with a characteristic pungent, fruity odor.[1] This aldehyde is utilized in the flavor and fragrance industry and serves as a raw material in the synthesis of pharmaceuticals and other organic compounds.[2] Understanding its solubility is crucial for its application in various chemical processes, including reaction chemistry, formulation, and extraction.
The solubility of a compound is largely determined by its molecular structure. This compound possesses a polar carbonyl group (-CHO) and a nonpolar ethylbutyl hydrocarbon chain.[1] The carbonyl group can participate in hydrogen bonding with polar solvents, while the alkyl chain contributes to its solubility in nonpolar organic solvents.[1] This dual nature results in a nuanced solubility profile.
Quantitative Solubility Data
The solubility of this compound has been determined in water and a range of organic solvents. The following table summarizes the available quantitative data for easy comparison.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | 0.5 wt%[2] | 20 |
| 1 mL in 50 mL[3][4][5] | Not Specified | |||
| 3930 mg/L (estimated)[6] | 25 | |||
| 6.42 g/L (predicted)[7] | Not Specified | |||
| 0.8 g/L[4] | 25 | |||
| Ethanol | C₂H₅OH | Polar Protic | Miscible[3][4] | Not Specified |
| 533.8 g/L[4] | 25 | |||
| Methanol | CH₃OH | Polar Protic | 637.84 g/L[4] | 25 |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[3][4] | Not Specified |
| Acetone | (CH₃)₂CO | Polar Aprotic | 537.55 g/L[4] | 25 |
| Isopropanol | C₃H₇OH | Polar Protic | 390.84 g/L[4] | 25 |
| n-Butanol | C₄H₉OH | Polar Protic | 453.74 g/L[4] | 25 |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 493.82 g/L[4] | 25 |
| Acetonitrile | CH₃CN | Polar Aprotic | 637.01 g/L[4] | 25 |
| Toluene | C₇H₈ | Nonpolar | 163.52 g/L[4] | 25 |
| Hexane | C₆H₁₄ | Nonpolar | More soluble than in water[1] | Not Specified |
| Chloroform | CHCl₃ | Polar Aprotic | 1776.99 g/L[4] | 25 |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 1559.73 g/L[4] | 25 |
Note: "Miscible" indicates that the substances are soluble in each other in all proportions.
Experimental Protocols for Solubility Determination
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Test tubes or vials with secure caps
-
Constant temperature bath or shaker
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed test tube or vial. The excess is to ensure that a saturated solution is formed.
-
Place the sealed container in a constant temperature bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the solution to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle.
-
If a stable suspension is formed, centrifugation can be used to separate the excess solute from the saturated solution.
-
-
Sample Extraction and Dilution:
-
Carefully extract a known volume of the clear, saturated supernatant using a calibrated pipette.
-
Dilute the extracted sample with a known volume of the pure solvent to bring the concentration of this compound within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the solvent of known concentrations.
-
Analyze the standard solutions and the diluted sample using a suitable analytical technique, such as GC-FID.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mg/mL, or wt%).
-
This general protocol can be modified based on the specific properties of the solute and solvent, as well as the available analytical instrumentation.
Visualization of Solubility Principles
The solubility behavior of this compound can be understood by examining its molecular structure, which features both a polar and a nonpolar region. The following diagram illustrates this principle.
Caption: Solubility principle of this compound.
This diagram illustrates that the polar carbonyl group of this compound allows for interactions with polar solvents, leading to some degree of solubility. However, the nonpolar alkyl chain limits this solubility in polar solvents but promotes high solubility in nonpolar organic solvents through weaker van der Waals forces. This balance of polar and nonpolar characteristics is key to understanding its behavior in different solvent systems.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | JNC CORPORATION [jnc-corp.co.jp]
- 3. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. 2-Ethylbutyraldehyde [chembk.com]
- 6. 2-ethyl butyraldehyde, 97-96-1 [thegoodscentscompany.com]
- 7. Showing Compound this compound (FDB003244) - FooDB [foodb.ca]
An In-depth Technical Guide to the Spectroscopic Data of 2-Ethylbutanal
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Ethylbutanal. It is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information and the experimental protocols for data acquisition.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
¹H and ¹³C NMR data were acquired in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.59 | Doublet | 1H | CHO |
| 2.12 | Multiplet | 1H | CH(CH₂CH₃)₂ |
| 1.59 | Multiplet | 4H | CH(CH₂ CH₃)₂ |
| 0.92 | Triplet | 6H | CH(CH₂CH₃ )₂ |
Data sourced from PubChem.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (50.23 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 205.64 | C HO |
| 54.95 | C H(CH₂CH₃)₂ |
| 21.45 | CH(C H₂CH₃)₂ |
| 11.44 | CH(CH₂C H₃)₂ |
Data sourced from PubChem and FooDB.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965 | Strong | C-H Stretch (Alkyl) |
| 2875 | Strong | C-H Stretch (Alkyl) |
| 2710 | Medium | C-H Stretch (Aldehyde) |
| 1730 | Strong | C=O Stretch (Aldehyde) |
| 1460 | Medium | C-H Bend (Alkyl) |
| 1380 | Medium | C-H Bend (Alkyl) |
Characteristic aldehyde stretches are noted around 2720 cm⁻¹ and a strong carbonyl peak between 1740-1720 cm⁻¹ for saturated aliphatic aldehydes.[2] Specific peak positions are derived from the NIST Chemistry WebBook.[3]
The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Putative Fragment |
| 100 | ~10 | [C₆H₁₂O]⁺ (Molecular Ion) |
| 72 | ~37 | [M-C₂H₄]⁺ or [C₄H₈O]⁺ |
| 71 | ~25 | [M-C₂H₅]⁺ or [C₄H₇O]⁺ |
| 57 | ~30 | [C₄H₉]⁺ |
| 43 | 100 | [C₃H₇]⁺ or [CH₃CH₂CO]⁺ |
| 41 | ~24 | [C₃H₅]⁺ |
| 29 | ~22 | [C₂H₅]⁺ or [CHO]⁺ |
Data sourced from the NIST Chemistry WebBook and PubChem.[1][4]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Sample Preparation:
-
Approximately 10-20 mg of liquid this compound is accurately weighed and placed into a clean, dry vial.[5]
-
About 0.6-0.7 mL of deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm), is added to the vial.[5][6]
-
The vial is capped and gently agitated until the sample is fully dissolved, creating a homogeneous solution.[6]
-
The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.[7]
-
The exterior of the NMR tube is cleaned with a lint-free wipe before being placed in the spectrometer's autosampler or probe.[5]
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is locked onto the deuterium signal of the CDCl₃ solvent.[5]
-
The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.[5]
-
The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[5]
-
Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Sample Preparation (Neat Liquid):
-
Two clean and dry salt plates (typically NaCl or KBr) are obtained from a desiccator.[8] Glass plates are not suitable as they absorb strongly in the IR region.[9]
-
A single drop of neat (undiluted) this compound is placed onto the center of one salt plate using a Pasteur pipette.[10]
-
The second salt plate is carefully placed on top, and gentle pressure is applied to spread the liquid into a thin, uniform film between the plates.[8]
Data Acquisition:
-
The "sandwich" of salt plates containing the sample is mounted in the sample holder of the FT-IR spectrometer.[8]
-
A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.
-
The sample spectrum is then acquired by passing the infrared beam through the thin film.
-
The final absorbance spectrum is generated by the instrument's software, which ratios the sample scan against the background scan.
-
After analysis, the salt plates are cleaned with a dry solvent (e.g., anhydrous acetone or hexane) and returned to the desiccator.[8]
Sample Preparation:
-
A dilute solution of this compound is prepared by dissolving a small amount of the analyte in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 10-100 µg/mL.[11]
-
The solution is transferred to a 2 mL autosampler vial suitable for GC-MS analysis.
-
It is crucial to ensure the sample is free of non-volatile residues and particulate matter to prevent contamination of the GC column and MS source.[11]
Data Acquisition:
-
The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
-
As this compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).[12]
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate key experimental and logical workflows related to the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
References
- 1. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Butanal, 2-ethyl- [webbook.nist.gov]
- 4. Butanal, 2-ethyl- [webbook.nist.gov]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. webassign.net [webassign.net]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
Initial Studies on the Antimicrobial Properties of 2-Ethylbutanal: A Review of Available Data
Introduction
2-Ethylbutanal is a volatile organic compound (VOC) that has been identified in a variety of natural sources, including fruits, vegetables, and cooked meats. It is recognized for its characteristic malty, green, and slightly fruity aroma, contributing to the flavor profile of many foods. While the organoleptic properties of this compound are well-documented, its potential antimicrobial activities have not been a primary focus of scientific investigation. This technical guide aims to synthesize the currently available, albeit limited, information on the antimicrobial properties of this compound, targeting researchers, scientists, and drug development professionals. Due to the nascent stage of research in this specific area, this document will focus on presenting the foundational data available and outlining potential avenues for future investigation.
Current Research Landscape
Direct studies focusing exclusively on the antimicrobial properties of this compound are scarce in publicly available scientific literature. The compound is often identified as one of many volatile components in essential oils or food products that exhibit overall antimicrobial effects. However, attributing a specific antimicrobial action directly to this compound from these complex mixtures is challenging.
One of the few studies that directly investigates the antifungal activity of this compound demonstrated its efficacy against the plant pathogenic fungus Botrytis cinerea. This research provides the most direct, albeit limited, quantitative data on its antimicrobial potential.
Quantitative Data on Antifungal Activity
The following table summarizes the key quantitative finding from the available research on the antifungal properties of this compound against Botrytis cinerea.
| Parameter | Value | Microorganism | Source |
| EC50 (Effective Concentration for 50% inhibition) | 0.13 μL/mL | Botrytis cinerea |
Experimental Protocols
To ensure the reproducibility and further investigation of these findings, the detailed methodology for the key experiment is provided below.
In Vitro Antifungal Activity Assay
This protocol outlines the method used to determine the antifungal activity of this compound against Botrytis cinerea.
1. Microorganism and Culture Conditions:
-
The fungus Botrytis cinerea is maintained on potato dextrose agar (PDA) at 4°C.
-
For the experiment, the fungus is cultured on PDA plates at 25°C for 5-7 days to allow for sporulation.
-
A spore suspension is prepared by washing the surface of the agar with sterile distilled water containing 0.05% (v/v) Tween 80 and adjusting the concentration to 1 × 10^6 spores/mL using a hemocytometer.
2. Antifungal Assay:
-
The assay is performed in 24-well microplates.
-
This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
Serial dilutions of this compound are prepared in potato dextrose broth (PDB).
-
100 μL of each dilution is added to the wells of the microplate.
-
100 μL of the spore suspension is then added to each well.
-
The final concentrations of this compound tested typically range from 0.01 to 1.0 μL/mL.
-
A control well containing PDB, spore suspension, and the solvent (without this compound) is included.
-
The microplates are incubated at 25°C for 48-72 hours.
3. Determination of Fungal Growth Inhibition:
-
Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] × 100
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and performing a regression analysis.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro antifungal activity assay.
Caption: Workflow for determining the in vitro antifungal activity of this compound.
Potential Mechanisms of Action (Hypothetical)
The precise mechanisms through which this compound may exert its antimicrobial effects are currently unknown and represent a significant area for future research. However, based on the known mechanisms of other volatile aldehydes, some potential pathways can be hypothesized.
Possible Cellular Targets
The following diagram outlines potential cellular targets for this compound's antimicrobial activity.
Caption: Hypothetical cellular targets of this compound's antimicrobial action.
The initial findings on the antifungal activity of this compound against Botrytis cinerea are promising but represent only a preliminary step. Further research is imperative to fully understand its antimicrobial potential. Key areas for future investigation include:
-
Broad-spectrum activity screening: Testing the efficacy of this compound against a wider range of microorganisms, including other fungi, bacteria, and yeasts.
-
Mechanism of action studies: Elucidating the specific cellular and molecular targets of this compound.
-
Structure-activity relationship studies: Investigating how modifications to the chemical structure of this compound affect its antimicrobial activity.
-
In vivo studies: Evaluating the efficacy of this compound in controlling microbial growth in relevant models, such as infected plant tissues or food systems.
An In-Depth Technical Guide to the Chemical Reactions and Reactivity of 2-Ethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbutanal, a branched aliphatic aldehyde, serves as a versatile intermediate in organic synthesis, finding applications in the fragrance industry and as a building block for pharmaceuticals and other fine chemicals. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogen, allowing for a range of chemical transformations. This technical guide provides a comprehensive overview of the key reactions of this compound, including detailed experimental protocols, quantitative data, and mechanistic pathways to support research and development activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its main reaction products is presented below.
| Property | This compound | 2-Ethyl-1-butanol | 2-Ethylbutanoic Acid | 2-Ethyl-1-hexen-1-al | 2-Ethyl-1-pentene |
| CAS Number | 97-96-1 | 97-95-0 | 88-09-5 | 645-62-5 | 3404-71-5 |
| Molecular Formula | C6H12O | C6H14O | C6H12O2 | C8H14O | C7H14 |
| Molecular Weight ( g/mol ) | 100.16 | 102.17 | 116.16 | 126.20 | 98.19 |
| Boiling Point (°C) | 117 | 146-151 | 199-201 | 175 | 85.4 |
| Melting Point (°C) | -89 | -114 | -15 | - | -105.15 |
| Density (g/mL at 25°C) | 0.814 | 0.833 | 0.922 | - | 0.703 |
| Solubility in Water | Slightly soluble | Slightly soluble | Sparingly soluble | - | Insoluble |
Core Chemical Reactions
This compound undergoes a variety of chemical reactions typical of aldehydes, including oxidation, reduction, aldol condensation, and nucleophilic additions such as Grignard and Wittig reactions.
Oxidation to 2-Ethylbutanoic Acid
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, yielding 2-Ethylbutanoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO4) and Jones reagent.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Reagent Addition: Slowly add a solution of potassium permanganate (KMnO4) (approx. 1.0-1.2 eq) in water to the stirred solution of the aldehyde. The addition should be done portion-wise to control the exothermic reaction, maintaining the temperature below 30°C using an ice bath.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion. The reaction mixture will turn into a brown suspension of manganese dioxide (MnO2).
-
Work-up: Once the reaction is complete (as indicated by TLC or the persistence of a faint pink color of permanganate), the excess KMnO4 is quenched by adding a small amount of sodium bisulfite. The MnO2 precipitate is filtered off and washed with water.
-
Isolation: The filtrate is acidified with a dilute strong acid (e.g., 10% HCl) to a pH of approximately 2. The product, 2-Ethylbutanoic acid, can then be extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2-Ethylbutanoic acid can be purified by distillation under reduced pressure.
Expected Yield: 70-85%
Self-Aldol Condensation
Like other aldehydes with α-hydrogens, this compound can undergo a base-catalyzed self-aldol condensation. This reaction involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde. The initial aldol addition product can then undergo dehydration to form an α,β-unsaturated aldehyde.
Experimental Protocol: Base-Catalyzed Self-Aldol Condensation
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Add an aqueous solution of a base, such as 10% sodium hydroxide (NaOH), dropwise to the stirred aldehyde.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60°C) to promote both the aldol addition and the subsequent dehydration.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS to observe the formation of the aldol addition product and the final α,β-unsaturated aldehyde.
-
Work-up: After the reaction has proceeded for the desired time, the mixture is cooled and neutralized with a dilute acid (e.g., 1 M HCl).
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated, and the resulting mixture of products can be separated and purified by fractional distillation under reduced pressure to isolate the desired 2-ethyl-1-hexen-1-al.
Expected Yield: 60-75% for the condensation product.
Reaction Pathway
Grignard Reaction
The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophilic Grignard reagents. This reaction is a powerful tool for carbon-carbon bond formation and leads to the synthesis of secondary alcohols.
Experimental Protocol: Reaction with Ethylmagnesium Bromide
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq). Add a small crystal of iodine to activate the magnesium. A solution of ethyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Reaction with Aldehyde: Once the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.
-
Reaction Monitoring: The reaction is exothermic and should be controlled by the rate of addition. The completion of the reaction can be monitored by TLC.
-
Work-up: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the resulting secondary alcohol can be purified by distillation.
Expected Yield: 70-90%
Reaction Pathway
Wittig Reaction
The Wittig reaction provides a method for the synthesis of alkenes from aldehydes and ketones. In the case of this compound, it can be reacted with a phosphorus ylide to form a substituted alkene. The geometry of the resulting alkene (E or Z) depends on the nature of the ylide used.
Experimental Protocol: Reaction with Methylenetriphenylphosphorane
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq), dropwise. The formation of the ylide is indicated by a color change to deep orange or red.
-
Reaction with Aldehyde: A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise to the ylide solution at 0°C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC for the consumption of the aldehyde.
-
Work-up: The reaction is quenched by the addition of water.
-
Isolation: The product is extracted with a nonpolar solvent like pentane or hexane. The organic layer is washed with water and brine, dried, and the solvent is removed carefully by distillation at atmospheric pressure (due to the volatility of the product).
-
Purification: The triphenylphosphine oxide byproduct is often poorly soluble in nonpolar solvents and can be removed by filtration or column chromatography. The resulting alkene, 2-ethyl-1-pentene, can be further purified by distillation.
Expected Yield: 65-80%
Reaction Pathway
Methodological & Application
Application Note: Analysis of 2-Ethylbutanal using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of 2-Ethylbutanal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including flavor and fragrance, environmental monitoring, and as a potential biomarker. The methodology outlined here provides a robust framework for sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible results.
Introduction
This compound (C₆H₁₂O) is a branched-chain aldehyde that contributes to the aroma profile of various substances and can be an indicator of chemical processes or contamination.[1] Accurate and sensitive detection is crucial for quality control and research. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique, offering high separation efficiency and definitive compound identification based on mass spectra.[2] This document details a comprehensive method for the analysis of this compound in a liquid matrix.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from aqueous matrices.
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), GC-grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
50 mL Separatory funnel
-
Glass vials with PTFE-lined septa
-
Pipettes
-
Vortex mixer
Procedure:
-
Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.
-
To enhance the partitioning of the analyte into the organic solvent, add 2 g of NaCl to the separatory funnel to increase the ionic strength of the aqueous phase.[2]
-
Add 5 mL of dichloromethane to the separatory funnel.[2]
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 5 minutes; the dichloromethane layer will be at the bottom.
-
Drain the lower organic layer into a clean, dry glass vial.
-
Repeat the extraction of the aqueous layer with a fresh 5 mL portion of dichloromethane.
-
Combine the two organic extracts.
-
Dry the combined extract by adding a small amount of anhydrous sodium sulfate and swirling.
-
Carefully transfer the dried extract to a clean GC vial for analysis.[2]
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and may require optimization based on the specific instrument and sample matrix.
| Parameter | Setting |
| GC System | A system equipped with a split/splitless injector. |
| Column | Non-polar column, e.g., DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[3] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (adjust ratio as needed, e.g., 1:50).[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Program | Initial temperature of 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min. |
| MS System | Mass spectrometer capable of electron ionization (EI). |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 35-350 |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative data for this compound is summarized below. The Kovats Retention Index is a useful parameter for comparing retention times across different systems.[5]
| Parameter | Value | Source |
| Molecular Formula | C₆H₁₂O | [6] |
| Molecular Weight | 100.16 g/mol | [6] |
| Boiling Point | 118.1 °C | [7] |
| Kovats Retention Index (Standard Non-polar column) | 740 - 749 | [8] |
| Major Mass Fragments (m/z) | 41, 57, 72, 100 | [9][10] |
Data Analysis
-
Compound Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST library.[9][10] The retention time of the analyte should also be compared to that of a known standard.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of a characteristic ion (e.g., m/z 57 or 72) is typically used for quantification.
Workflow Diagram
Caption: Workflow for this compound analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The protocol for liquid-liquid extraction is effective for sample clean-up and concentration from aqueous matrices. Adherence to the specified instrumental parameters and data analysis procedures will ensure high-quality, reproducible results for researchers, scientists, and professionals in drug development and other relevant fields. For samples in complex matrices or for trace-level analysis, further optimization or alternative sample preparation techniques like Solid-Phase Microextraction (SPME) may be considered.[11]
References
- 1. Showing Compound this compound (FDB003244) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. shimadzu.com [shimadzu.com]
- 5. glsciences.com [glsciences.com]
- 6. Butanal, 2-ethyl- [webbook.nist.gov]
- 7. This compound | CAS#:97-96-1 | Chemsrc [chemsrc.com]
- 8. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Butanal, 2-ethyl- [webbook.nist.gov]
- 10. Butanal, 2-ethyl- [webbook.nist.gov]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: 2-Ethylbutanal as a Flavoring Agent in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbutanal, a volatile aldehyde with the chemical formula C6H12O, is a significant contributor to the aroma profile of numerous food products. It is characterized by a complex and desirable sensory profile, often described as sweet, malty, cocoa-like, and slightly fruity or green. Its application in the food industry is primarily as a flavoring agent to impart or enhance these specific notes in a variety of products, including baked goods, beverages, and confectionery. This document provides detailed application notes, experimental protocols, and quantitative data for the effective and standardized use of this compound in food science research and product development.
Physicochemical and Sensory Properties
A comprehensive understanding of the physicochemical and sensory properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 2-Ethylbutyraldehyde, Diethylacetaldehyde | |
| CAS Number | 97-96-1 | |
| Molecular Formula | C6H12O | |
| Molecular Weight | 100.16 g/mol | |
| Appearance | Colorless liquid | |
| Odor Description | Sweet, malty, cocoa, slightly fruity, green | [1] |
| Taste Description | Sweet, malty, cocoa | [1] |
| Boiling Point | 116-117 °C | |
| Flash Point | 21 °C (70 °F) | |
| Solubility | Miscible with alcohol and ether; slightly soluble in water. | |
| FEMA Number | 2426 |
Regulatory Status
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent." It is also permitted for direct addition to food for human consumption by the U.S. Food and Drug Administration (FDA) under 21 CFR 172.515.
Applications in Food Products
This compound is a versatile flavoring agent used to create or enhance specific flavor profiles.
| Food Category | Typical Use Level (ppm) | Desired Flavor Contribution |
| Baked Goods | 0.2 - 20.0 | Malty, cocoa, and sweet notes in bread, cookies, and cakes. |
| Non-alcoholic Beverages | 1.0 - 10.0 | Fruity and sweet notes in juices and soft drinks. |
| Confectionery | 5.0 - 15.0 | Cocoa and sweet notes in chocolates and candies. |
| Breakfast Cereals | Detected, not quantified | Contributes to the overall sweet and malty aroma.[1] |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound - Triangle Test
Objective: To determine if a perceptible sensory difference exists between a control sample and a sample containing this compound.
Materials:
-
Food matrix (e.g., pasteurized whole milk, sugar-water solution)
-
This compound, food-grade
-
Ethanol (for stock solution preparation)
-
Glass beakers and graduated cylinders
-
Identical, odor-free sample cups with lids, coded with random three-digit numbers
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Panel of 15-30 trained or consumer panelists
Procedure:
-
Panelist Preparation: Instruct panelists to refrain from eating, drinking (except water), or smoking for at least one hour before the evaluation.
-
Sample Preparation:
-
Prepare a stock solution of this compound by dissolving a known weight in ethanol.
-
Prepare a control food matrix sample.
-
Prepare a test food matrix sample by spiking it with a specific concentration of the this compound stock solution. The concentration should be determined based on the food matrix and the desired flavor intensity. For initial screening, a concentration in the lower to mid-range of typical use levels is recommended.
-
For each panelist, prepare three samples in coded cups: two will be the control (A), and one will be the test sample (B), or two will be the test sample (B) and one will be the control (A).
-
-
Presentation:
-
Present the three coded samples to each panelist in a randomized order (AAB, ABA, BAA, BBA, BAB, ABB).
-
Instruct panelists to evaluate the samples from left to right.
-
-
Evaluation:
-
Ask panelists to identify the sample that is different from the other two.
-
Even if no difference is perceived, a choice must be made.
-
Provide palate cleansers for use between samples.
-
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests (based on the number of panelists and the number of correct judgments) to determine if the difference is statistically significant (typically at p < 0.05).
-
Diagram: Sensory Evaluation Workflow (Triangle Test)
Caption: Workflow for the triangle test sensory evaluation.
Protocol 2: Quantitative Analysis of this compound in a Beverage Matrix using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Objective: To accurately quantify the concentration of this compound in a liquid food matrix.
Materials:
-
Beverage sample containing this compound
-
This compound analytical standard
-
Internal standard (e.g., 2-methylpentanal)
-
Sodium chloride (NaCl)
-
Deionized water
-
Headspace vials (20 mL) with PTFE-lined septa
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and a headspace autosampler
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking a blank beverage matrix (or deionized water with a similar sugar and acid content) with known concentrations of the this compound stock solution and a constant concentration of the internal standard.
-
-
Sample Preparation:
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Add approximately 1 g of NaCl to the vial to increase the volatility of the analyte ("salting out").
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
HS-GC-MS Analysis:
-
Headspace Parameters:
-
Vial Equilibration Temperature: 60-80 °C
-
Vial Equilibration Time: 15-30 minutes
-
Injection Volume: 1 mL of headspace
-
-
GC Parameters (example):
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 220 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Ramp: 20 °C/min to 240 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
Selected Ion Monitoring (SIM) for higher sensitivity and selectivity:
-
Target ions for this compound: e.g., m/z 57, 72, 100
-
Target ions for internal standard
-
-
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards.
-
Determine the concentration of this compound in the beverage sample using the calibration curve.
-
Diagram: HS-GC-MS Analysis Workflow
Caption: Workflow for the quantitative analysis of this compound using HS-GC-MS.
Protocol 3: Stability Testing of this compound in a Food Matrix
Objective: To evaluate the stability of this compound in a food product under different storage conditions.
Materials:
-
Food product spiked with a known concentration of this compound
-
Control food product (without added this compound)
-
Storage containers appropriate for the food product
-
Environmental chambers or incubators with controlled temperature and light
-
HS-GC-MS system for quantification
Procedure:
-
Sample Preparation:
-
Prepare a batch of the food product and spike it with a known concentration of this compound.
-
Prepare a control batch without the added flavoring agent.
-
Package the samples in the final intended packaging.
-
-
Storage Conditions:
-
Divide the samples into different storage groups. Recommended conditions include:
-
Refrigerated (4 °C) in the dark
-
Ambient (20-25 °C) with light exposure
-
Ambient (20-25 °C) in the dark
-
Accelerated (e.g., 35-40 °C) in the dark
-
-
-
Time Points:
-
Establish a schedule for sample analysis (e.g., day 0, week 1, week 2, month 1, month 3, month 6).
-
-
Analysis:
-
At each time point, retrieve samples from each storage condition.
-
Perform quantitative analysis of this compound using the HS-GC-MS protocol (Protocol 2).
-
Conduct sensory evaluation (e.g., triangle test or descriptive analysis) to assess any changes in the flavor profile.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the degradation rate of this compound under each condition.
-
Correlate the quantitative data with the sensory evaluation results to determine the shelf life of the flavored product.
-
Diagram: Stability Testing Logical Flow
Caption: Logical flow for stability testing of this compound in a food product.
Conclusion
This compound is a valuable flavoring agent for imparting sweet, malty, and cocoa-like notes in a range of food products. The successful application of this compound relies on a thorough understanding of its sensory properties, appropriate usage levels, and stability within the food matrix. The provided protocols for sensory evaluation, quantitative analysis, and stability testing offer a standardized framework for researchers and product developers to effectively utilize this compound and ensure the desired flavor profile and quality of the final product. Adherence to these detailed methodologies will facilitate reproducible and reliable results in the application of this compound in food science.
References
Application Notes and Protocols: 2-Ethylbutanal as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-ethylbutanal as a versatile intermediate in organic synthesis. Detailed protocols for key transformations, quantitative data summaries, and visual representations of reaction pathways are included to facilitate practical application in research and development.
Introduction to this compound in Organic Synthesis
This compound, a branched-chain aldehyde, serves as a critical building block in the chemical industry for the synthesis of a variety of valuable downstream products. Its reactivity, stemming from the aldehyde functional group and the alpha-hydrogens, allows it to participate in a range of chemical transformations. Key applications include its use as a precursor to plasticizers, coatings, lubricants, and pharmaceuticals.[1][2][3] This document focuses on its principal applications in the synthesis of 2-ethylhexanoic acid, 2-ethyl-1-hexanol, and 2-ethylhexanal.
Synthesis of 2-Ethylhexanoic Acid
2-Ethylhexanoic acid and its derivatives are widely used in the production of alkyd resins, plasticizers, PVC stabilizers, and lubricants.[4] The primary industrial route to 2-ethylhexanoic acid involves the oxidation of 2-ethylhexanal, which is often synthesized from this compound.[4][5]
Reaction Pathway:
The synthesis typically proceeds via the oxidation of an aldehyde. A notable method involves the N-hydroxyphthalimide (NHPI) catalyzed oxidation of 2-ethylhexanal using molecular oxygen.[4]
Experimental Protocol: N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal
This protocol is adapted from an efficient and green chemistry approach for the synthesis of 2-ethylhexanoic acid.[4]
Materials:
-
2-Ethylhexanal (2-EHAL)
-
N-Hydroxyphthalimide (NHPI)
-
Isobutanol (solvent)
-
Oxygen or air
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, gas inlet, and thermometer
Procedure:
-
In a two-neck flask, dissolve a specific amount of N-hydroxyphthalimide in isobutanol.
-
Add 2-ethylhexanal to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under a constant flow of oxygen or air.[4]
-
Monitor the reaction progress by analyzing aliquots using gas chromatography (GC).
-
Upon completion, the solvent can be removed under reduced pressure to yield crude 2-ethylhexanoic acid, which can be further purified by distillation.
Quantitative Data Summary:
| Catalyst System | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) | Reference |
| N-Hydroxyphthalimide | Oxygen | Isobutanol | 60 | 4 | >99 | >99 | [4] |
| Mn(Ac)₂, KAc, Cu(Ac)₂ | Oxygen-containing gas | 2-ethylhexanoic acid | 0-30 | 3.3 | 99.6 | 93.4 | [5] |
| Mn(Ac)₂ | Air | 2-ethylhexanoic acid | 30-35 | 6 | 99.6 | 99.5 | [6] |
Logical Relationship: Synthesis of 2-Ethylhexanoic Acid
Caption: Industrial pathway from n-butanal to 2-ethylhexanoic acid.[4]
Synthesis of 2-Ethyl-1-hexanol
2-Ethyl-1-hexanol is a high-volume industrial chemical primarily used in the synthesis of plasticizers, such as di(2-ethylhexyl) phthalate (DEHP).[7] It is commercially produced from n-butanal via a multi-step process involving aldol condensation and subsequent hydrogenation.[7][8]
Reaction Pathway:
The synthesis begins with the self-condensation of n-butanal to form 2-ethyl-2-hexenal, which is then hydrogenated to produce 2-ethyl-1-hexanol.[7][9]
Experimental Workflow: Synthesis of 2-Ethyl-1-hexanol
Caption: Two-stage synthesis of 2-ethyl-1-hexanol from n-butanal.
Experimental Protocol: Direct Synthesis of 2-Ethylhexanol from n-Butanal
This protocol describes a one-pot synthesis using a bifunctional catalyst.[9]
Materials:
-
n-Butanal
-
Ni/Ce-Al₂O₃ bifunctional catalyst
-
Stainless steel autoclave
-
Hydrogen gas
Procedure:
-
Charge the stainless steel autoclave with n-butanal and the Ni/Ce-Al₂O₃ catalyst.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.0 MPa).
-
Heat the reactor to the reaction temperature (e.g., 170°C) with stirring.[9]
-
Maintain the reaction conditions for a specified time (e.g., 8 hours).[9]
-
After cooling and depressurizing the reactor, the product mixture is collected and analyzed by GC.
Quantitative Data Summary:
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | n-Butanal Conversion (%) | 2-Ethylhexanol Yield (%) | Reference |
| Ni/Ce-Al₂O₃ | 170 | 4.0 | 8 | >99 | 66.9 | [9] |
| Copper Chromite / Sodium Butoxide | - | - | - | - | - | [10] |
Synthesis of 2-Ethylhexanal
2-Ethylhexanal is a key intermediate in the production of 2-ethylhexanoic acid and 2-ethyl-1-hexanol.[11][12] It can be synthesized through the selective hydrogenation of 2-ethyl-2-hexenal, which is obtained from the aldol condensation of n-butanal.[11][13]
Reaction Pathway:
A direct synthesis route from n-butanal involves an integrated aldol condensation and selective hydrogenation process over a suitable catalyst.[11]
Experimental Workflow: Direct Synthesis of 2-Ethylhexanal
Caption: Continuous flow synthesis of 2-ethylhexanal.[11]
Experimental Protocol: Continuous Synthesis of 2-Ethylhexanal
This protocol is based on a continuous flow process using a fixed-bed reactor.[11]
Materials:
-
n-Butanal
-
Pd/TiO₂ catalyst
-
Fixed-bed reactor
-
Hydrogen gas
Procedure:
-
Pack the fixed-bed reactor with the Pd/TiO₂ catalyst.
-
Introduce a continuous flow of n-butanal and hydrogen gas into the reactor.
-
Maintain the reaction conditions at a liquid hourly space velocity (LHSV) of 7.2 h⁻¹, a temperature of 190°C, and a hydrogen pressure of 3.2 MPa.[11]
-
The product stream exiting the reactor is collected and analyzed by GC to determine the conversion of n-butanal and the selectivity for 2-ethylhexanal.
Quantitative Data Summary:
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | LHSV (h⁻¹) | n-Butanal Conversion (%) | 2-Ethylhexanal Selectivity (%) | Reference |
| Pd/TiO₂ | 190 | 3.2 | 7.2 | 91.2 | 89.8 | [11] |
| Pd/Al₂O₃ | 130-150 | 1.5-2.0 | 0.4-0.8 | ≥99.0 | ≥98.0 | [14] |
Safety and Handling
This compound is a highly flammable liquid and vapor.[15][16] It is also an irritant to the eyes, respiratory system, and skin.[17] Appropriate safety precautions must be taken during handling and storage.
-
Handling: Work in a well-ventilated area, using spark-proof tools and explosion-proof equipment.[18] Avoid contact with skin, eyes, and clothing. Wear suitable protective equipment.[18]
-
Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container, away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[15][18]
-
Fire Fighting: Use dry chemical, foam, or carbon dioxide. Water may be ineffective.[18]
Conclusion
This compound is a cornerstone intermediate in organic synthesis, providing access to a range of commercially significant chemicals. The protocols and data presented herein offer a detailed guide for researchers and professionals in the chemical and pharmaceutical industries to effectively utilize this compound in their synthetic endeavors. The development of efficient, one-pot, and continuous flow processes highlights the ongoing innovation in the application of this versatile molecule.
References
- 1. Buy this compound | 97-96-1 [smolecule.com]
- 2. This compound | JNC CORPORATION [jnc-corp.co.jp]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]
- 6. 2-Ethylhexanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. homework.study.com [homework.study.com]
- 8. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. sciprofiles.com [sciprofiles.com]
- 13. US20170217866A1 - Single-step conversion of n-butyraldehyde to 2-ethylhexanal - Google Patents [patents.google.com]
- 14. CN101759533A - New method for synthesizing 2-ethylhexanal - Google Patents [patents.google.com]
- 15. 2-Ethylbutyraldehyde | 97-96-1 | TCI AMERICA [tcichemicals.com]
- 16. 2-ETHYLBUTYRALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. 2-ethyl butyraldehyde, 97-96-1 [thegoodscentscompany.com]
- 18. 2-ethyl-2-butenal | CAS#:19780-25-7 | Chemsrc [chemsrc.com]
Unveiling the Antimicrobial and Antifungal Potential of 2-Ethylbutanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to studying the antimicrobial and antifungal properties of 2-Ethylbutanal, a volatile organic compound. Given the limited direct research on its specific antimicrobial and antifungal efficacy, this guide integrates established methodologies for volatile compounds and data from structurally similar C6-aldehydes to provide a robust framework for investigation.
Introduction to this compound
This compound (C₆H₁₂O) is a branched-chain aldehyde. Aldehydes, as a class of organic compounds, are known for their biological activities, including antimicrobial and antifungal effects.[1] Their mechanism of action is often attributed to their ability to interact with and disrupt microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1][2] Some aldehydes have also been shown to interfere with essential cellular processes like ergosterol biosynthesis in fungi.[3] Due to its volatility, specialized methods are required to accurately assess the antimicrobial and antifungal activity of this compound, particularly in the vapor phase.[4]
Data Presentation: Antimicrobial and Antifungal Efficacy
Table 1: Estimated Antibacterial Activity of this compound (Proxy Data from C6-Aldehydes)
| Test Organism | Method | Estimated Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Broth Microdilution | < 12.5 µg/mL | [1][5] |
| Escherichia coli | Broth Microdilution | < 12.5 µg/mL | [1][5] |
| Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | < 12.5 µg/mL | [1] |
| Salmonella enteritidis | Broth Microdilution | < 12.5 µg/mL | [1] |
Table 2: Estimated Antifungal Activity of this compound (Proxy Data from C6-Aldehydes)
| Test Organism | Method | Estimated Minimum Inhibitory Concentration (MIC) | Estimated Minimum Fungicidal Concentration (MFC) | Reference |
| Botrytis cinerea | Vapor Phase Assay | 160 µL/L | 320 µL/L | [6] |
| Alternaria alternata | Vapor Phase Assay | Efficacy demonstrated, specific MIC not provided | Not determined | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted for the study of a volatile compound like this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
This compound stock solution
-
Plate sealer or adhesive film
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate. The concentration range should be selected based on preliminary screening or the proxy data provided above.
-
Inoculate each well with 5 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Seal the microtiter plate with a sterile adhesive film to prevent the evaporation of this compound.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound where no visible growth is observed.
-
(Optional) Read the absorbance at 600 nm using a microplate reader to quantify growth inhibition.
Protocol 2: Disk Diffusion Assay for Zone of Inhibition Measurement
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
This compound solutions of varying concentrations
-
Forceps
Procedure:
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the standardized microbial suspension to create a lawn.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile paper disks with a known concentration and volume of this compound. A solvent control disk should also be prepared.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at the appropriate temperature and duration.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Protocol 3: Vapor Phase Assay for Antimicrobial and Antifungal Activity
This method is crucial for evaluating the efficacy of volatile compounds like this compound.
Materials:
-
Petri dishes with appropriate agar medium
-
Sterile filter paper disks or sterile cotton balls
-
Bacterial or fungal inoculum
-
This compound
-
Parafilm or other sealing material
Procedure:
-
Prepare a lawn of the test microorganism on the agar plate as described in the disk diffusion assay.
-
Place a sterile filter paper disk or cotton ball on the inside of the Petri dish lid.
-
Apply a known volume of this compound to the filter paper or cotton ball.
-
Immediately close the Petri dish and seal it with Parafilm to create a closed environment.
-
Set up a control plate without this compound.
-
Incubate the plates in an inverted position at the appropriate temperature and duration.
-
Observe the inhibition of microbial growth on the agar surface. The extent of inhibition can be quantified by measuring the area of no growth or by performing colony counts after incubation.
Mandatory Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for assessing this compound's antimicrobial activity.
Diagram 2: Postulated Mechanism of Action of Aldehydes on Microbial Cells
Caption: Postulated mechanisms of aldehyde antimicrobial/antifungal action.
References
- 1. Green-leaf-derived C6-aroma compounds with potent antibacterial action that act on both Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct fungicidal activities of C6-aldehydes are important constituents for defense responses in Arabidopsis against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 2-Ethylbutanal using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbutanal is a volatile branched-chain aldehyde that can be present as a residual solvent, an impurity from raw materials, or a degradation product in pharmaceutical preparations and various other matrices. Its presence, even at trace levels, can impact the safety, efficacy, and stability of drug products. Therefore, a robust and sensitive analytical method for the accurate quantification of this compound is crucial. This application note details a comprehensive headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the determination of this compound. The methodology is designed to be specific, sensitive, and reproducible, making it suitable for quality control and research applications in the pharmaceutical and related industries.
Headspace sampling is a sample preparation technique that is ideal for the analysis of volatile organic compounds (VOCs) in complex matrices.[1] By analyzing the vapor phase in equilibrium with the sample, matrix interferences are minimized, leading to cleaner chromatograms and enhanced sensitivity.[1] Coupling headspace sampling with GC-MS provides high separation efficiency and definitive compound identification based on mass spectra, making it a powerful tool for volatile impurity analysis.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound using static headspace GC-MS. An optional protocol for derivatization is also included for enhanced sensitivity at trace levels.
Protocol 1: Static Headspace GC-MS Analysis
Materials and Reagents:
-
This compound standard: Certified reference material
-
Internal Standard (IS): 2-Methylpentanal or other suitable non-interfering volatile aldehyde
-
Solvent: Dimethyl sulfoxide (DMSO) or water (depending on sample solubility)
-
Vials: 20 mL headspace vials with PTFE/silicone septa and magnetic crimp caps[1]
Instrumentation:
-
Gas Chromatograph (GC): Agilent 8860 GC or equivalent
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent
-
Headspace Sampler: Agilent 7697A or equivalent
Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Prepare an internal standard stock solution (e.g., 1 mg/mL) and spike it into all standards and samples to a final concentration of, for example, 5 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample (e.g., 100 mg of solid or 1 mL of liquid) into a 20 mL headspace vial.
-
Add a specific volume of solvent (e.g., 5 mL) to dissolve or suspend the sample.
-
Add the internal standard to achieve the same final concentration as in the standards.
-
Immediately seal the vial with the crimp cap.
-
Headspace Parameters:
| Parameter | Value |
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 20 min |
| Loop Temperature | 90 °C |
| Transfer Line Temp | 100 °C |
| Injection Volume | 1 mL |
| Injection Mode | Split (e.g., 10:1) |
GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-1ms (60 m x 0.32 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column[2] |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Inlet Temp | 250 °C |
| Oven Program | Initial: 40 °C for 5 min, Ramp: 10 °C/min to 220 °C, Hold: 5 min[2] |
| Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 35-350) for identification. |
| SIM Ions for this compound | m/z 57, 72, 100 (Quantifier: m/z 57) |
| SIM Ions for IS (2-Methylpentanal) | m/z 43, 58, 86 (Quantifier: m/z 43) |
Protocol 2: Optional Derivatization for Enhanced Sensitivity
For trace-level analysis, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be employed to improve sensitivity.[3]
Additional Materials:
-
PFBHA solution: 10 mg/mL in deionized water.[3]
-
Hexane: GC grade
Derivatization and Extraction Procedure:
-
Follow the sample and standard preparation steps as in Protocol 1.
-
To each vial, add 100 µL of the PFBHA solution.
-
Incubate the vials in the headspace autosampler at 60 °C for 30 minutes to allow for derivatization.
-
Proceed with the headspace GC-MS analysis as described in Protocol 1. The oven temperature program may need to be adjusted to ensure proper separation of the derivatized products.
Data Presentation
The quantitative performance of the headspace GC-MS method for the analysis of volatile aldehydes is summarized in the following tables. The data presented is representative and based on validated methods for structurally similar aldehydes.[2][4]
Table 1: Method Validation Parameters for Volatile Aldehyde Analysis
| Parameter | This compound (Representative Data) |
| Linear Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD %) | < 15% |
Table 2: Representative Quantitative Data for Similar Aldehydes
| Compound | Linear Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (%) | Precision (RSD%) |
| Butanal | 0.2 - 20 | > 0.998 | 0.05 | 0.2 | 95 - 105 | < 10 |
| Isobutanal | 0.2 - 20 | > 0.997 | 0.06 | 0.2 | 92 - 108 | < 12 |
| Propanal | 0.1 - 25 | > 0.996 | 0.04 | 0.1 | 93 - 107 | < 11 |
Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.
Caption: Experimental workflow for the headspace GC-MS analysis of this compound.
Caption: Logical relationship of the analytical method for this compound.
References
- 1. s27415.pcdn.co [s27415.pcdn.co]
- 2. Quantification of 19 Aldehydes in Human Serum by Headspace SPME/GC/High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Role of 2-Ethylbutanal in the Maillard Reaction: Application Notes and Protocols for Food Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of a vast array of cooked foods. Among the myriad of volatile compounds generated, branched-chain aldehydes play a pivotal role in shaping the final sensory profile. 2-Ethylbutanal, a C6 aldehyde, is one such compound that contributes to the characteristic flavor of many thermally processed foods. This document provides a detailed overview of the formation, sensory properties, and analytical protocols related to this compound in the context of the Maillard reaction. While specific quantitative data for this compound is limited in the literature, this guide also presents data for the closely related and well-studied analogue, 2-Methylbutanal, to provide a comparative context.
Formation of this compound in the Maillard Reaction
The primary pathway for the formation of this compound in the Maillard reaction is the Strecker degradation of the amino acid L-isoleucine.[1][2][3] The Strecker degradation is a crucial sub-pathway of the Maillard reaction that converts an α-amino acid into an aldehyde with one less carbon atom.[1][3][4] This reaction is initiated by the interaction of an α-dicarbonyl compound, which is an intermediate product of the Maillard reaction, with the amino acid.[2][3][5]
The generally accepted mechanism for the Strecker degradation of L-isoleucine to form this compound involves three key steps:
-
Transimination: The amino acid L-isoleucine reacts with a dicarbonyl compound to form a Schiff base.[5]
-
Decarboxylation: The Schiff base then undergoes decarboxylation, releasing carbon dioxide.[5]
-
Hydrolysis: Finally, the resulting imine is hydrolyzed to yield this compound (the Strecker aldehyde) and an α-aminoketone.[5]
Caption: Strecker degradation of L-isoleucine to this compound.
Sensory Properties of this compound
This compound is a volatile organic compound that contributes to the aroma of various food products. Its sensory profile is generally described as:
The presence and perception of these aroma notes are dependent on the concentration of this compound in the food matrix, as well as the presence of other volatile compounds.
Quantitative Data
Specific quantitative data for this compound in food matrices is scarce in the scientific literature. It has been detected in a variety of foods such as breakfast cereals, fruits, and mollusks, but often without quantification.[6][7]
To provide a relevant quantitative context, the following table summarizes the concentration ranges and sensory thresholds for the structurally similar and well-documented Strecker aldehyde, 2-Methylbutanal, which is also formed from L-isoleucine.
Table 1: Quantitative Data for 2-Methylbutanal (Analogue to this compound)
| Food Matrix | Concentration Range (µg/kg) | Sensory Threshold (µg/kg) | Flavor Descriptors |
| Cheddar Cheese | 175 - 325 | 175.39 | Malty, nutty, almond, cocoa |
| Beer | Not specified | 156 (as single substance) | Malty, nutty, cocoa, fermented, green, grassy |
| Wine (model) | Not specified | 16 | Not specified |
| Children Soy Sauce | 11.2 - 34.5 | Not specified | Malty |
Note: This data is for 2-Methylbutanal and is provided as an illustrative example due to the lack of available quantitative data for this compound.[8][9][10]
Experimental Protocols
Protocol 1: Quantification of this compound in a Food Matrix by Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of similar volatile aldehydes.[11][12][13][14]
Objective: To extract and quantify this compound from a solid or liquid food sample.
Materials:
-
Food sample
-
20 mL headspace vials with PTFE-lined septa
-
Saturated sodium chloride (NaCl) solution
-
Internal standard (e.g., 2-Methylvaleric acid-d3)
-
SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (PDMS))
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the PTFE-lined septum and cap.
-
-
HS-SPME Procedure:
-
Place the vial in the autosampler tray of the GC-MS system.
-
Equilibrate the sample at 60°C for 15 minutes with agitation to allow the volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 minutes).
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV.
-
Acquisition Mode: Use Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for this compound (e.g., m/z 57, 72, 100) and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: GC-MS analysis workflow for this compound.
Protocol 2: Sensory Evaluation of this compound - Triangle Test for Odor Threshold Determination
This protocol describes a standard sensory evaluation method to determine the detection threshold of a flavor compound.[6][7][8][10][15][16][17]
Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.
Materials:
-
Odor-free water or a neutral food base (e.g., unsalted cracker slurry)
-
This compound standard solution
-
Odor-free sample cups with lids, coded with random three-digit numbers
-
A panel of 15-20 trained sensory assessors
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen base, starting from a concentration expected to be well above the threshold and decreasing in logarithmic steps.
-
For each concentration level, prepare three samples: two will be the blank base, and one will be the base containing the this compound dilution.
-
-
Sensory Evaluation Session:
-
Present each panelist with a set of three samples (a triangle) for each concentration level, starting from the lowest concentration.
-
Instruct the panelists to sniff each sample and identify the one that is different from the other two.
-
Provide panelists with water and unsalted crackers to cleanse their palate between samples.
-
Record the responses of each panelist.
-
-
Data Analysis:
-
For each concentration level, count the number of correct identifications.
-
The detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample. Statistical analysis (e.g., using binomial tables) should be used to determine the significance of the results.
-
Caption: Sensory evaluation workflow for threshold determination.
Conclusion
This compound is a significant contributor to the flavor profile of many cooked foods, arising from the Strecker degradation of L-isoleucine during the Maillard reaction. Its characteristic sweet, cocoa, and fruity notes can enhance the sensory experience of a wide range of products. Although specific quantitative data for this compound remains an area for further research, the analytical and sensory protocols outlined in this document provide a robust framework for its investigation. By adapting methods used for similar aldehydes and conducting rigorous sensory analysis, researchers and food scientists can better understand and control the formation of this compound to optimize the flavor of food products.
References
- 1. ugc.futurelearn.com [ugc.futurelearn.com]
- 2. researchgate.net [researchgate.net]
- 3. brewingforward.com [brewingforward.com]
- 4. Strecker degradation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. flavorsum.com [flavorsum.com]
- 7. Understanding Taste and Flavour in Sensory Evaluation - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 8. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigations on the Key Odorants Contributing to the Aroma of Children Soy Sauce by Molecular Sensory Science Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. shimadzu.com [shimadzu.com]
- 13. pure.au.dk [pure.au.dk]
- 14. d-nb.info [d-nb.info]
- 15. foodresearchlab.com [foodresearchlab.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Pharmaceutical Raw Materials from 2-Ethylbutanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical raw materials and intermediates starting from 2-Ethylbutanal. The methodologies are presented with clarity and precision to support research and development in the pharmaceutical industry.
Overview of Synthetic Pathways
This compound serves as a versatile starting material for the synthesis of several important pharmaceutical intermediates. The primary transformations involve the reduction of the aldehyde group to an alcohol or its conversion to an amine. These intermediates can then be utilized in the synthesis of active pharmaceutical ingredients (APIs). This document focuses on two primary pathways originating from this compound:
-
Reduction to 2-Ethyl-1-butanol: A key alcohol intermediate.
-
Reductive Amination to 2-Ethyl-1-aminobutane: A primary amine building block.
Furthermore, the application of these intermediates in the synthesis of the anti-tuberculosis drug Ethambutol is detailed, highlighting a practical application in medicinal chemistry.
Synthesis of 2-Ethyl-1-butanol by Catalytic Hydrogenation
2-Ethyl-1-butanol is a valuable solvent and intermediate in pharmaceutical synthesis.[1] It can be efficiently produced by the catalytic hydrogenation of this compound.
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound to 2-Ethyl-1-butanol.
Experimental Protocol:
A detailed experimental protocol for the hydrogenation of a structurally similar aldehyde, 2-ethyl-2-hexenal, provides a strong basis for the synthesis of 2-ethyl-1-butanol.[2]
Materials:
-
This compound (98%+)
-
Catalyst: Nickel-based catalyst (e.g., Raney Nickel) or a noble metal catalyst (e.g., Pd/C, Pt/C)
-
Solvent: Ethanol or isopropanol
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
The high-pressure autoclave reactor is charged with this compound and the solvent.
-
The catalyst is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
The reactor is sealed and purged several times with hydrogen gas to remove any air.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 30-50 bar).
-
The reaction mixture is heated to the target temperature (e.g., 100-150 °C) with vigorous stirring.
-
The reaction is monitored by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed from the filtrate by distillation.
-
The resulting crude 2-Ethyl-1-butanol is purified by fractional distillation.
Quantitative Data:
The following table summarizes typical reaction parameters and outcomes for the hydrogenation of aldehydes, based on literature for similar substrates.[3][4]
| Parameter | Value | Reference |
| Catalyst | Ni/Ce-Al₂O₃ | [3] |
| Temperature | 170 °C | [3] |
| Pressure | 4.0 MPa (40 bar) | [3] |
| Reaction Time | 8 hours | [3] |
| Conversion of Aldehyde | >95% | [3] |
| Selectivity to Alcohol | High, often >90% | [4] |
| Yield | Attainable yields are generally high, often exceeding 85% after purification. |
Synthesis of Ethambutol Intermediate: (+)-2-Amino-1-butanol
Ethambutol is a crucial anti-tuberculosis drug.[5] Its synthesis relies on the chiral intermediate (+)-2-amino-1-butanol. A plausible synthetic route starts from this compound, proceeding through 2-ethyl-1-butanol.
Logical Workflow for the Synthesis of (+)-2-Amino-1-butanol from this compound:
Caption: Synthetic pathway from this compound to (+)-2-Amino-1-butanol.
Experimental Protocols:
Step 1: Synthesis of 2-Ethyl-1-butanol Follow the protocol outlined in Section 2.
Step 2: Conversion of 2-Ethyl-1-butanol to Racemic 2-Amino-1-butanol This conversion is a multi-step process that can be achieved through various organic transformations. A common method involves the conversion of the alcohol to a leaving group (e.g., tosylate or halide), followed by nucleophilic substitution with an azide, and subsequent reduction.
Step 3: Chiral Resolution of Racemic 2-Amino-1-butanol The resolution of racemic 2-amino-1-butanol is a critical step to obtain the desired enantiomer for Ethambutol synthesis. This is typically achieved by forming diastereomeric salts with a chiral acid, followed by separation.[6][7]
Materials:
-
Racemic 2-amino-1-butanol
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution
Procedure:
-
Racemic 2-amino-1-butanol is dissolved in methanol.
-
A solution of L-(+)-tartaric acid in methanol is added to the amine solution.
-
The mixture is allowed to stand, promoting the crystallization of the diastereomeric salt of (+)-2-amino-1-butanol.
-
The crystals are collected by filtration and washed with cold methanol.
-
The purified diastereomeric salt is then treated with a sodium hydroxide solution to liberate the free (+)-2-amino-1-butanol.
-
The free amine is extracted with an organic solvent and purified.
Quantitative Data for Chiral Resolution:
| Parameter | Value | Reference |
| Resolving Agent | L-(+)-Tartaric Acid | [7] |
| Yield of (+)-2-aminobutanol tartrate | up to 94.3% | [7] |
| Yield of optically pure (+)-2-aminobutanol | >85.0% | [7] |
Final Step: Synthesis of Ethambutol The optically pure (+)-2-amino-1-butanol is then reacted with 1,2-dichloroethane to yield Ethambutol.[6]
Potential Synthesis of Other Pharmaceutical Raw Materials
While the synthesis of 2-Ethyl-1-butanol and its application towards Ethambutol are well-defined, this compound can be a precursor to other pharmaceutical scaffolds, although the routes may be more complex.
4.1 Anticonvulsants: Valnoctamide and Valpromide
Valnoctamide (2-ethyl-3-methylpentanamide) and Valpromide (2-propylpentanamide) are anticonvulsant drugs.[8][9]
-
Valnoctamide: The corresponding carboxylic acid is 2-ethyl-3-methylpentanoic acid. A potential, though not straightforward, synthesis could involve the conversion of this compound to a suitable intermediate that allows for the introduction of the additional methyl and carboxyl groups.
-
Valpromide: This is the amide of valproic acid (2-propylpentanoic acid). Research has shown that acetals of 2-propylpentanal can be metabolically converted to valproic acid, suggesting a chemical feasibility for the oxidation of the aldehyde to the corresponding carboxylic acid.[10]
Experimental Workflow for Potential Valproic Acid Synthesis:
Caption: Conceptual oxidation of a related aldehyde to Valproic Acid.
Further research is required to develop efficient and scalable synthetic protocols for these anticonvulsants starting directly from this compound.
4.2 2-Ethyl-1-aminobutane via Reductive Amination
The direct conversion of this compound to 2-Ethyl-1-aminobutane via reductive amination provides a valuable primary amine intermediate.
Reaction Scheme:
Caption: Reductive amination of this compound.
Experimental Protocol (General):
A general protocol for reductive amination is as follows.[11]
Materials:
-
This compound
-
Ammonia (or an ammonia source like ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Solvent (e.g., methanol, ethanol, or dichloromethane)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the ammonia source. If using gaseous ammonia, it can be bubbled through the solution.
-
If required, add a catalytic amount of acid to facilitate imine formation.
-
Add the reducing agent portion-wise or in one go, depending on its reactivity. For catalytic hydrogenation, the mixture is subjected to hydrogen pressure in the presence of a catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up the reaction mixture, which typically involves quenching excess reducing agent, extraction, and purification of the amine product by distillation or chromatography.
Quantitative Data for Reductive Amination:
Yields for reductive aminations are generally high, often ranging from 70-95%, depending on the substrate and the specific conditions employed.[11]
| Parameter | General Conditions |
| Reducing Agents | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst |
| Solvents | Methanol, Ethanol, THF, DCE |
| Temperature | Room Temperature to 50 °C |
| Typical Yields | 70-95% |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethambutol synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Ethambutol | Semantic Scholar [semanticscholar.org]
- 8. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile | MDPI [mdpi.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Metabolic conversion of 2-propylpentanal acetals to valproic acid in vitro. Model prodrugs of carboxylic acid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of 2-Ethylbutanal in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbutanal is a volatile organic compound that contributes to the flavor and aroma profiles of various food products and can also be an indicator of lipid oxidation.[1][2] Its accurate quantification in complex matrices such as food, beverages, and biological samples is crucial for quality control, flavor and fragrance analysis, and safety assessment. This document provides detailed application notes and protocols for the quantification of this compound using headspace gas chromatography-mass spectrometry (HS-GC-MS) and solid-phase microextraction gas chromatography-mass spectrometry (SPME-GC-MS).
Analytical Techniques Overview
Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound.[3] The choice between different sample introduction techniques, such as static headspace, dynamic headspace, and SPME, depends on the sample matrix, the required sensitivity, and the concentration of the analyte.
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This technique involves analyzing the vapor phase (headspace) in equilibrium with a solid or liquid sample in a sealed vial. It is a clean and simple method for volatile analysis as it avoids the injection of non-volatile matrix components into the GC system.[4]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or liquid phase.[1] This method offers high sensitivity and is well-suited for trace-level analysis.[1]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of short-chain aldehydes, including this compound, using HS-SPME-GC-MS. These values are representative and may vary depending on the specific matrix, instrumentation, and method parameters.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Headspace-SPME-GC-MS |
| Limit of Detection (LOD) | 0.03 - 2.5 µg/L[5] |
| Limit of Quantitation (LOQ) | 1.0 - 4.3 µg/L[5][6] |
| Linearity (R²) | ≥ 0.99[7][8] |
| Recovery | 80 - 115%[3] |
| Precision (RSD) | ≤ 15%[7] |
Table 2: Representative Linearity Range for Aldehyde Quantification
| Compound | Linearity Range |
| Short-Chain Aldehydes | 0.2 - 500 µg/L[7] |
Experimental Protocols
Protocol 1: Quantification of this compound in a Liquid Matrix (e.g., Beverage) using Headspace-SPME-GC-MS
1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., 2-methylpentanal or a deuterated analog)
-
Deionized water
-
Sodium chloride (NaCl)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Standard Preparation
-
Prepare a stock solution of this compound in methanol.
-
Create a series of working standard solutions by diluting the stock solution with deionized water to cover the expected concentration range in the samples.
-
Prepare an internal standard stock solution and spike it into all standards and samples at a constant concentration.
3. Sample Preparation
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Seal the vial immediately.
4. HS-SPME Procedure
-
Place the vial in an autosampler or manual SPME holder with an agitator and thermostat.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined time (e.g., 15 minutes) with agitation.[1]
-
Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[1]
-
Retract the fiber into the needle.
5. GC-MS Analysis
-
Injector: Transfer the SPME fiber to the GC injection port.
-
Desorption: Desorb the analytes from the fiber in the hot injector (e.g., 250°C) for a specific time (e.g., 2-5 minutes) in splitless mode.[3]
-
GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 240°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard. A full scan mode can be used for initial identification.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
6. Data Analysis
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound in a Solid Matrix (e.g., Food) using Headspace-SPME-GC-MS
1. Sample Preparation
-
Homogenize the solid sample to ensure uniformity.
-
Weigh a specific amount of the homogenized sample (e.g., 2 g) into a 20 mL headspace vial.
-
Add a known volume of deionized water (e.g., 5 mL) to create a slurry.
-
Proceed with steps 3-6 from Protocol 1.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the analytical process, emphasizing the transition from a complex matrix to a quantitative result.
Caption: Logical flow from sample to result.
References
- 1. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB003244) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. iris.unimore.it [iris.unimore.it]
- 8. benchchem.com [benchchem.com]
The Strategic Integration of 2-Ethylbutanal in Novel Fragrance Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel aromatic compounds is a cornerstone of innovation within the fragrance industry. 2-Ethylbutanal, a volatile aldehyde, presents a unique olfactory profile characterized by its distinctive green, fruity, and ethereal notes with subtle cocoa undertones.[1][2] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the creation of new fragrances, catering to the interests of researchers, scientists, and professionals in the field. The following sections will delve into its chemical and physical properties, olfactory characteristics, and practical guidance for its incorporation and evaluation in fragrance formulations.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in fragrance development. These properties influence its behavior within a formulation, its release from a product base, and its overall stability.
| Property | Value | Source |
| Chemical Name | This compound | [3][4][5] |
| Synonyms | 2-Ethylbutyraldehyde, Diethylacetaldehyde | [1][3][4] |
| CAS Number | 97-96-1 | [1][3][4] |
| Molecular Formula | C6H12O | [1][3][4] |
| Molecular Weight | 100.16 g/mol | [1][4][6] |
| Appearance | Clear, colorless liquid | [3][6] |
| Boiling Point | 117-118 °C at 760 mmHg | [6][7] |
| Flash Point | 21.1 °C | [3][7] |
| Density | ~0.814 g/mL at 25 °C | [4] |
| Vapor Pressure | 16.9 mmHg at 25°C | [3][7] |
| Solubility | Soluble in ethanol and ether; slightly soluble in water | [3] |
| Stability | Stable, but sensitive to air. Incompatible with strong bases, strong reducing agents, and oxidizing agents. | [4][7] |
Olfactory Profile and Applications
This compound possesses a multifaceted scent profile that makes it a versatile ingredient for fragrance creation. Its primary characteristics and potential applications are outlined below.
| Olfactory Characteristic | Description | Potential Application in Fragrance Accords |
| Primary Notes | Green, Fruity, Ethereal | Provides a fresh, diffusive top note. Can be used to create natural-smelling green and fruity accords, reminiscent of unripe fruits or freshly cut stems. |
| Subtle Nuances | Cocoa, Sweet | Adds a unique gourmand twist to compositions. Can be blended with vanilla, coffee, or other sweet notes to create sophisticated and modern gourmand fragrances. |
| Overall Impression | Lifting, Brightening | Acts as a powerful modifier, enhancing the overall brightness and lift of a fragrance. It can cut through heavier notes and add a sparkling quality. |
Application Notes:
-
Fine Fragrance: In fine fragrance, this compound can be utilized to introduce a novel green and fruity top note. Its ethereal quality can provide a modern and abstract feel to floral and citrus compositions. Due to its potency, it should be used in trace amounts, typically below 0.5% of the fragrance concentrate, to avoid an overly sharp or chemical character.
-
Functional Perfumery (Soaps, Lotions, Shampoos): The stability of this compound in various product bases needs to be carefully evaluated. Its fresh and clean profile can be advantageous in personal care products. Preliminary stability testing is crucial to ensure the aldehyde does not degrade or cause discoloration in the final product.
-
Synergistic Effects: this compound can work in synergy with other fragrance materials. For instance, it can enhance the crispness of citrus oils, amplify the green facets of floral notes like lily-of-the-valley, and add a surprising twist to woody and spicy accords.
Experimental Protocols
The successful incorporation of this compound into a new fragrance requires rigorous evaluation of its performance, stability, and safety. The following protocols provide a framework for these essential experiments.
Sensory Panel Evaluation
Objective: To characterize the olfactory profile of this compound and its performance in a fragrance blend.
Materials:
-
This compound (high purity)
-
Odor-free solvent (e.g., Dipropylene Glycol - DPG)
-
smelling strips
-
Panel of trained sensory analysts (minimum of 5)
-
Reference fragrance materials (e.g., hexanal for green notes, ethyl acetate for fruity notes)
-
Fragrance blotters in a well-ventilated, odor-free room
Protocol:
-
Preparation of Samples:
-
Prepare a 10% dilution of this compound in DPG.
-
Prepare dilutions of reference materials at appropriate concentrations.
-
-
Individual Ingredient Evaluation:
-
Dip a smelling strip into the 10% dilution of this compound.
-
Allow the solvent to evaporate for a few seconds.
-
Present the blotter to each panelist and ask them to describe the odor profile at different time points (top note, mid note, and dry-down) over several hours.
-
Panelists should record their descriptions using a standardized fragrance vocabulary.
-
-
Evaluation in a Simple Accord:
-
Create a simple fragrance accord incorporating this compound at a low concentration (e.g., 0.1-0.5%). For example, a simple fruity-floral accord could contain phenylethyl alcohol (rose), hedione (jasmine), and a citrus top note.
-
Prepare a control accord without this compound.
-
Present both the test and control accords to the panelists in a blind and randomized order.
-
Ask panelists to describe the differences in the olfactory profile, focusing on the impact of this compound on the top note, heart, and overall character of the fragrance.
-
-
Data Analysis:
-
Compile the descriptive terms used by the panelists.
-
Analyze the frequency of each descriptor to create a comprehensive olfactory profile.
-
Summarize the perceived impact of this compound on the simple accord.
-
Stability Testing
Objective: To assess the stability of this compound in various consumer product bases.
Materials:
-
This compound
-
Unfragranced product bases (e.g., ethanol for fine fragrance, lotion base, soap base)
-
Glass containers with airtight seals
-
Oven capable of maintaining 40°C
-
UV light chamber
-
Refrigerator
-
pH meter
-
Viscometer
Protocol:
-
Sample Preparation:
-
Prepare scented versions of each product base containing this compound at a typical use concentration (e.g., 0.1% for lotions, 0.5% for soaps).
-
Prepare unscented control samples of each product base.
-
-
Storage Conditions:
-
Store samples under the following conditions for a period of 4-12 weeks:
-
Elevated temperature: 40°C in an oven.
-
Room temperature: 20-25°C, protected from light.
-
Refrigerated: 4°C.
-
UV light exposure: In a UV chamber with controlled light cycles.
-
-
-
Evaluation:
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the following parameters for both the scented and control samples:
-
Odor: Assess any changes in the scent profile of the fragranced product. Compare with a freshly prepared sample.
-
Color: Visually inspect for any discoloration.
-
pH: Measure the pH of the product base.
-
Viscosity: Measure the viscosity of the product base.
-
Appearance: Note any changes in texture, separation, or clarity.
-
-
-
Data Analysis:
-
Record all observations in a structured table.
-
Compare the changes in the scented samples to the control samples to determine the impact of this compound on the stability of the product base.
-
Substantivity Assessment
Objective: To evaluate the longevity of this compound's scent on different substrates.
Materials:
-
This compound (10% dilution in ethanol)
-
Fragrance blotters
-
Fabric swatches (e.g., cotton, polyester)
-
Hair tresses
Protocol:
-
Application:
-
Apply a standardized amount of the this compound solution to each substrate (e.g., dip the tip of a blotter, apply one drop to a fabric swatch, spray once on a hair tress).
-
-
Olfactory Evaluation:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), have a panel of evaluators assess the intensity of the scent on each substrate using a rating scale (e.g., 0 = no odor, 5 = very strong odor).
-
-
Data Analysis:
-
Plot the average odor intensity against time for each substrate.
-
The resulting curves will provide a quantitative measure of the substantivity of this compound.
-
Visualization of the Fragrance Development Workflow
The following diagram illustrates the logical workflow for incorporating a new raw material like this compound into a fragrance.
Workflow for New Fragrance Development
Conclusion
This compound offers a compelling olfactory profile that can be a valuable asset in the development of new and innovative fragrances. Its unique combination of green, fruity, and ethereal notes provides perfumers with a novel tool to create distinctive and memorable scents. However, as with any potent aldehyde, its successful application hinges on careful evaluation of its performance, stability, and safety in the intended product matrix. The protocols and guidelines presented in this document provide a robust framework for researchers and fragrance developers to systematically explore the potential of this compound and unlock its creative possibilities. Further research into its synergistic effects with a wider range of fragrance materials and its performance in various consumer product categories will undoubtedly expand its application in the ever-evolving world of perfumery.
References
- 1. scent.vn [scent.vn]
- 2. 2-ethyl butyraldehyde, 97-96-1 [thegoodscentscompany.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | JNC CORPORATION [jnc-corp.co.jp]
- 5. Butanal, 2-ethyl- [webbook.nist.gov]
- 6. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:97-96-1 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethylbutanal and its Derivatives via Aldol Condensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-ethylbutanal and related C8 aldehydes via the aldol condensation of n-butyraldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-ethyl-2-hexenal, the precursor to 2-ethylhexanal, through the aldol condensation of n-butyraldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low conversion of n-butyraldehyde | Inadequate catalyst activity or deactivation. | - Ensure the catalyst is properly activated and handled under inert conditions if necessary.- For heterogeneous catalysts, check for catalyst poisoning or coking. Consider regeneration or using a fresh batch of catalyst.- For homogeneous catalysts like NaOH, ensure the correct concentration is used. |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. For vapor-phase reactions, temperatures can range from 150°C to 300°C[1]. For liquid-phase reactions, temperatures between 80°C and 200°C have been reported[2]. | |
| Insufficient reaction time. | - Increase the reaction time. Studies have shown reaction times of up to 8 hours can be beneficial[3]. | |
| Low selectivity to 2-ethyl-2-hexenal | Formation of side products. | - The primary side products can include n-butanol, n-butyl butyrate, and higher oligomers[1][3].- Adjusting the catalyst can improve selectivity. For instance, Ce-modified Ni/Al2O3 has been shown to enhance the selectivity towards aldol condensation over hydrogenation[3][4].- Optimizing reaction conditions such as temperature and pressure can also minimize side reactions. |
| Further reaction of the desired product. | - 2-ethyl-2-hexenal can react with another molecule of n-butyraldehyde to form trimers and other higher oligomers[1]. Lowering the reaction temperature and residence time can help to minimize these consecutive reactions. | |
| Catalyst deactivation | Hydration of the catalyst support. | - For catalysts on supports like γ-Al2O3, hydration can lead to deactivation[3]. Using a more hydrothermally stable support or operating under anhydrous conditions can mitigate this issue. |
| Active site blockage. | - The formation of by-products or coke can block the active sites of the catalyst. Regeneration of the catalyst through calcination may be possible. | |
| Difficulty in product purification | Complex reaction mixture. | - The reaction mixture can contain unreacted n-butyraldehyde, the aldol addition product (2-ethyl-3-hydroxyhexanal), the desired 2-ethyl-2-hexenal, and various by-products[3].- A multi-step purification process involving distillation is often necessary to isolate the desired product with high purity[5]. |
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical name for the product of n-butyraldehyde self-aldol condensation?
A1: The self-aldol condensation of n-butyraldehyde first forms 2-ethyl-3-hydroxyhexanal (the aldol addition product). This intermediate readily undergoes dehydration to yield 2-ethyl-2-hexenal (the aldol condensation product)[6][7]. Subsequent hydrogenation of 2-ethyl-2-hexenal produces 2-ethylhexanal. The term "this compound" in the context of this reaction is likely a misnomer, as the product is a C8 aldehyde.
Q2: What are the typical catalysts used for this reaction?
A2: A variety of catalysts can be used, including:
-
Homogeneous bases: Alkali metal hydroxides like sodium hydroxide are commonly used, especially in liquid-phase reactions[2].
-
Heterogeneous catalysts:
-
Solid bases such as KF-γ-Al2O3 have shown high activity and selectivity[8].
-
Bifunctional catalysts like Ni/Ce-Al2O3 can be used for the direct conversion of n-butanal to 2-ethylhexanol[3][4].
-
Palladium supported on titania (Pd/TiO2) has been reported for the direct synthesis of 2-ethylhexanal[9].
-
Solid solutions of magnesium oxide and aluminum oxide are also effective[2].
-
Q3: What are the key reaction parameters to control for optimizing the yield?
A3: The key parameters to control are:
-
Temperature: This significantly influences both the reaction rate and selectivity. Optimal temperatures can range from 80°C to 400°C depending on the catalyst and phase (liquid or vapor)[2][6].
-
Catalyst type and loading: The choice of catalyst has a major impact on the product distribution. The amount of catalyst used will also affect the reaction rate.
-
Reaction time: Sufficient time is needed for the reaction to proceed to completion, but excessively long times can lead to the formation of by-products.
-
Pressure: For vapor-phase reactions and reactions involving hydrogenation, pressure is a critical parameter.
Q4: What are the common side reactions and by-products?
A4: Common side reactions include the Cannizzaro reaction (disproportionation of the aldehyde), Tishchenko reaction (formation of esters), and the formation of higher oligomers. The main by-products are often n-butanol (from hydrogenation of n-butyraldehyde), n-butyl butyrate, 2-ethylhexyl butyrate, and n-butyric acid[3].
Q5: How can the product be purified?
A5: The product is typically purified by distillation. Due to the presence of multiple components with close boiling points, a multi-stage distillation process may be required to achieve high purity[5]. Recrystallization can be a suitable method for solid products, but 2-ethyl-2-hexenal is a liquid at room temperature[10][11].
Data Presentation
Table 1: Comparison of Catalytic Performance for Aldol Condensation of n-Butyraldehyde
| Catalyst | Temperature (°C) | Reaction Time (h) | n-Butyraldehyde Conversion (%) | 2-Ethyl-2-hexenal Yield (%) | 2-Ethyl-2-hexenal Selectivity (%) | Reference |
| KF-γ-Al2O3 | 120 | 6 | 99.0 | 98.1 | 99.1 | [8] |
| Pd/TiO2 | 190 | - | 91.2 | - | 89.8 (for 2-ethylhexanal) | [9] |
| Ni/Ce-Al2O3 | 170 | 8 | 100 | - | 66.9 (for 2-ethylhexanol) | [3] |
Experimental Protocols
General Protocol for Base-Catalyzed Aldol Condensation of n-Butyraldehyde (Lab Scale)
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
-
Reaction Setup:
-
Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially if using sensitive catalysts.
-
-
Reaction Execution:
-
Charge the flask with the catalyst (e.g., a catalytic amount of sodium hydroxide solution or a heterogeneous catalyst).
-
If using a solvent, add it to the flask. Ethanol is a common solvent for this reaction[10].
-
Heat the mixture to the desired reaction temperature with stirring.
-
Add n-butyraldehyde dropwise from the dropping funnel over a period of time to control the reaction rate and temperature.
-
After the addition is complete, continue stirring at the reaction temperature for the desired duration.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a homogeneous catalyst was used, neutralize it with a dilute acid (e.g., acetic acid)[10].
-
If a heterogeneous catalyst was used, remove it by filtration.
-
Separate the organic layer. If a solvent was used, it may need to be removed by distillation.
-
Purify the crude product by fractional distillation under reduced pressure to isolate the 2-ethyl-2-hexenal.
-
Visualizations
Caption: Experimental workflow for the synthesis of 2-ethyl-2-hexenal.
Caption: Troubleshooting logic for low yield in 2-ethyl-2-hexenal synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US4138588A - Process for the improved manufacture of 2-ethylhexanol - Google Patents [patents.google.com]
- 6. WO2017132192A1 - Single-step conversion of n-butyraldehyde to 2-ethylhexanal - Google Patents [patents.google.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. amherst.edu [amherst.edu]
- 11. scribd.com [scribd.com]
Technical Support Center: Purification of Crude 2-Ethylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Ethylbutanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized via the aldol condensation of n-butanal, is likely to contain several impurities. The most common include:
-
2-Ethyl-1-butanol: Formed by the reduction of this compound.
-
2-Ethylbutyric acid: Results from the air oxidation of this compound.[1] Aldehydes are prone to autoxidation, which is catalyzed by light and transition metal salts.[1][2]
-
Unreacted n-butanal: The starting material for the synthesis.
-
Aldol condensation byproducts: Higher molecular weight compounds formed from side reactions.
-
Water: Can be present from the reaction or workup steps.
Q2: What is the boiling point of this compound and its main impurities?
A2: The boiling points of this compound and its primary impurities are crucial for planning purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 100.16 | 117 °C[1][2][3][4] |
| 2-Ethyl-1-butanol | 102.18 | 146-148 °C[5] |
| 2-Ethylbutyric acid | 116.16 | 194 °C[6] |
| n-Butanal | 72.11 | 74.8 °C |
Q3: Is this compound stable during purification?
A3: this compound is stable but sensitive to air, in which it can slowly form peroxides and oxidize to 2-ethylbutyric acid.[1][2][4] It is also incompatible with strong bases, strong reducing agents, and oxidizing agents.[1][4] Therefore, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially when heating during distillation.[7]
Q4: What are the primary methods for purifying crude this compound?
A4: The primary methods for purifying crude this compound are:
-
Fractional Distillation: This is the most common method, separating compounds based on differences in their boiling points.
-
Purification via Sodium Bisulfite Adduct: This chemical method involves the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, allowing for separation from non-aldehydic impurities.[8][9][10][11][12]
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase, such as silica gel.[13][14][15]
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation between this compound and 2-Ethyl-1-butanol.
-
Possible Cause: The boiling points of this compound (117 °C) and 2-Ethyl-1-butanol (146-148 °C) are relatively close, which can make separation challenging. Insufficient column efficiency or too rapid distillation can lead to poor separation.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Optimize Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation.[7][16] Aim for a rate of 1-2 drops per second.
-
Ensure Proper Insulation: Wrap the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[7]
-
Consider Extractive Distillation: If separation remains difficult, extractive distillation with a suitable agent that alters the relative volatility of the components could be an option.[17]
-
Problem 2: The product is contaminated with 2-Ethylbutyric acid.
-
Possible Cause: Oxidation of this compound during distillation due to the presence of air.
-
Troubleshooting Steps:
-
Perform Distillation Under an Inert Atmosphere: Conduct the distillation under a gentle stream of nitrogen or argon to prevent contact with oxygen.[7]
-
Pre-treat the Crude Mixture: Before distillation, wash the crude this compound with a mild aqueous base solution (e.g., 5% sodium bicarbonate) to remove the acidic impurity.
-
Problem 3: The distillation is very slow or stops before all the product is collected.
-
Possible Cause: Insufficient heating or heat loss from the apparatus.
-
Troubleshooting Steps:
-
Increase Heating Mantle Temperature: Gradually increase the temperature of the heating mantle.
-
Improve Insulation: Ensure the distillation flask and column are well-insulated.[7]
-
Check for Leaks: Ensure all joints are properly sealed to maintain the system's pressure.
-
Purification via Sodium Bisulfite Adduct
Problem 1: Low yield of the purified this compound.
-
Possible Cause: Incomplete formation of the bisulfite adduct or incomplete regeneration of the aldehyde. The adduct of this compound might have some solubility in the organic phase.
-
Troubleshooting Steps:
-
Use Freshly Prepared Saturated Sodium Bisulfite Solution: The effectiveness of the bisulfite solution decreases over time.[10]
-
Ensure Vigorous Mixing: Thorough mixing is essential to ensure complete reaction between the aldehyde and the bisulfite.[8][9][11]
-
Optimize Solvent: For aliphatic aldehydes like this compound, using a co-solvent like dimethylformamide (DMF) can improve the adduct formation.[8][9][10]
-
Complete Regeneration: Ensure the pH is sufficiently basic (pH > 10) during the regeneration step to completely decompose the bisulfite adduct.[9]
-
Problem 2: The regenerated this compound is wet.
-
Possible Cause: Incomplete drying of the organic extract.
-
Troubleshooting Steps:
-
Use an Appropriate Drying Agent: Dry the organic layer (e.g., diethyl ether or ethyl acetate) containing the purified aldehyde with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Sufficient Drying Time: Allow sufficient contact time between the organic solution and the drying agent with occasional swirling.
-
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Inert Atmosphere: If desired, introduce a nitrogen or argon inlet to the system to prevent oxidation.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Begin heating the flask gently.
-
Distillation: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely.
-
Fraction Collection:
-
Collect any low-boiling impurities (e.g., unreacted n-butanal) that distill over first.
-
Once the temperature stabilizes at the boiling point of this compound (around 117 °C), change the receiving flask to collect the purified product.[1][2][3][4]
-
Continue collecting the fraction as long as the temperature remains constant.
-
-
Shutdown: Once the temperature begins to drop or rise significantly, stop the distillation.
-
Analysis: Analyze the purity of the collected fraction using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification of this compound via Sodium Bisulfite Adduct
-
Adduct Formation:
-
In a separatory funnel, dissolve the crude this compound in a suitable water-miscible solvent like dimethylformamide (DMF).[8][9][10]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite. The amount should be in slight excess relative to the estimated amount of this compound.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
-
-
Extraction:
-
Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel.
-
Shake the funnel to extract any non-aldehydic impurities into the organic layer.
-
Separate the aqueous layer containing the bisulfite adduct.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
-
Regeneration of the Aldehyde:
-
Transfer the aqueous layer to a clean flask.
-
Slowly add a strong base (e.g., 10 M sodium hydroxide) with stirring until the solution is strongly basic (pH > 10).[9] This will regenerate the this compound.
-
-
Isolation of Purified Aldehyde:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the regenerated this compound with two or three portions of a clean organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Analysis: Confirm the purity of the product by GC or NMR.
Mandatory Visualization
Caption: A logical workflow for selecting a purification technique for crude this compound.
References
- 1. 2-ETHYLBUTYRALDEHYDE | 97-96-1 [chemicalbook.com]
- 2. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. chembk.com [chembk.com]
- 5. 2-Ethyl-1-butanol, 99% 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-Ethylbutyric acid | JNC CORPORATION [jnc-corp.co.jp]
- 7. Purification [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. jove.com [jove.com]
- 12. youtube.com [youtube.com]
- 13. column-chromatography.com [column-chromatography.com]
- 14. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 15. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 16. reddit.com [reddit.com]
- 17. US5358608A - Separation of 1-propanol from 2-butanol by extractive distillation - Google Patents [patents.google.com]
stability and degradation pathways of 2-Ethylbutanal under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylbutanal. It addresses common issues encountered during stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three main degradation pathways due to its reactive aldehyde functional group:
-
Oxidation: The aldehyde group is readily oxidized to form 2-ethylbutanoic acid, particularly when exposed to air (oxygen).[1] This process can be accelerated by light and catalyzed by transition metal salts.[1]
-
Aldol Condensation/Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acids or bases, leading to the formation of higher molecular weight impurities.[1]
-
Peroxide Formation: In the presence of air, this compound can slowly form peroxides, which can further catalyze oxidation reactions.[1]
Q2: How should I store this compound to minimize degradation?
A2: To ensure the stability of this compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, light-resistant container and kept in a cool, dry place. Avoid contact with strong oxidizing agents, acids, and bases. For long-term storage, refrigeration is recommended.
Q3: I am observing a decrease in the purity of my this compound standard over time. What could be the cause?
A3: A decrease in purity is likely due to degradation. The most common cause is oxidation from exposure to air. Ensure the container is properly sealed and consider purging the headspace with an inert gas before sealing. If the standard is dissolved in a solvent, the solvent's purity and storage conditions should also be considered.
Q4: My analytical results for this compound are not reproducible. What are the potential reasons?
A4: Lack of reproducibility can stem from several factors:
-
Analyte Instability: this compound may be degrading in the sample vial on the autosampler. Consider using cooled autosamplers and analyzing samples promptly after preparation.
-
Inconsistent Sample Handling: Ensure consistent timing and conditions for sample preparation to minimize variability in degradation.
-
Instrumental Issues: Check for leaks in the GC or HPLC system, ensure proper column conditioning, and verify detector stability.
-
Matrix Effects: If working with complex matrices, other components may interfere with the analysis or promote degradation.
Q5: What are the expected degradation products I should look for in my stressed samples?
A5: The primary degradation product from oxidation is 2-ethylbutanoic acid. Under acidic or basic stress, you may observe the formation of higher molecular weight compounds resulting from aldol condensation. In photolytic and thermal stress studies, a complex mixture of smaller, more volatile compounds could be formed.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Oxidative Stress Testing
| Symptom | Possible Cause | Troubleshooting Steps |
| Complete or near-complete degradation of this compound shortly after adding the oxidizing agent (e.g., H₂O₂). | The concentration of the oxidizing agent is too high or the reaction temperature is excessive. | 1. Reduce the concentration of the hydrogen peroxide solution (e.g., from 30% to 3%). 2. Conduct the experiment at a lower temperature (e.g., room temperature instead of elevated temperatures). 3. Shorten the exposure time and take multiple time points to track the degradation kinetics. |
| Formation of multiple, unidentified peaks in the chromatogram. | Secondary degradation of primary products or complex side reactions. | 1. Use a lower concentration of the oxidizing agent. 2. Analyze samples at earlier time points to identify the initial degradation products. 3. Employ mass spectrometry (MS) to help identify the unknown peaks. |
Issue 2: Inconsistent Results in Acid/Base Hydrolysis Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| Drastic difference in degradation rates between seemingly identical experiments. | Inconsistent pH of the solution or catalytic effects of impurities. | 1. Accurately prepare and verify the pH of the acidic and basic solutions before adding the analyte. 2. Use high-purity acids, bases, and solvents to avoid contaminants that could catalyze reactions. 3. Ensure thorough mixing of the sample solution. |
| Precipitation or phase separation observed in the sample. | Formation of insoluble degradation products (polymers) or changes in analyte solubility at different pH values. | 1. Visually inspect samples before analysis. 2. If a precipitate is present, consider dissolving it in a suitable organic solvent for analysis. 3. Note the insolubility as a characteristic of the degradation pathway. |
Issue 3: Low Mass Balance in Degradation Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| The sum of the peak areas of this compound and its degradation products is significantly less than the initial peak area of the parent compound. | Formation of non-volatile or poorly detectable degradation products. | 1. Check for the formation of high molecular weight polymers that may not elute from the GC or HPLC column. Consider using a different analytical technique like Size Exclusion Chromatography (SEC). 2. Some degradation products may not have a chromophore for UV detection in HPLC. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. 3. Volatile degradation products may be lost during sample preparation. Use appropriate sample handling techniques for volatile compounds. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a general framework for reporting forced degradation results. The values presented are hypothetical and represent typical outcomes for a moderately labile aldehyde.
| Stress Condition | Time | Temperature | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | 15-25% | Aldol condensation products |
| 0.1 M NaOH | 8 h | 40°C | 20-30% | Aldol condensation products |
| 3% H₂O₂ | 24 h | Room Temp | 30-50% | 2-Ethylbutanoic acid |
| Heat | 48 h | 80°C | 10-20% | Various volatile compounds |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 5-15% | 2-Ethylbutanoic acid |
Experimental Protocols
Protocol 1: Oxidative Degradation of this compound
-
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).
-
Stress Condition: To 1 mL of the sample solution, add 0.1 mL of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours. Take samples at intermediate time points (e.g., 2, 4, 8, 12, and 24 hours) for analysis.
-
Quenching (Optional): If necessary, the reaction can be stopped by adding a small amount of a reducing agent like sodium bisulfite.
-
Analysis: Analyze the stressed samples by a validated stability-indicating GC-MS or HPLC method to determine the remaining percentage of this compound and identify the degradation products.
Protocol 2: Acid/Base Hydrolytic Degradation of this compound
-
Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in the respective hydrolytic solution (0.1 M HCl or 0.1 M NaOH).
-
Stress Condition:
-
Acid Hydrolysis: Incubate the acidic solution at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the basic solution at 40°C for 8 hours.
-
-
Sampling: Withdraw aliquots at appropriate time intervals.
-
Neutralization: Before analysis, neutralize the samples by adding an equimolar amount of base (for acid hydrolysis) or acid (for base hydrolysis).
-
Analysis: Analyze the samples using a suitable chromatographic method.
Protocol 3: Thermal Degradation of this compound
-
Sample Preparation: Place the this compound sample (as a neat substance or a solution) in a sealed, thermally stable container.
-
Stress Condition: Expose the sample to a constant temperature of 80°C in a calibrated oven for 48 hours.
-
Control Sample: Store a control sample at the recommended storage condition.
-
Analysis: After the exposure period, allow the sample to cool to room temperature and analyze it alongside the control sample.
Protocol 4: Photolytic Degradation of this compound
-
Sample Preparation: Place the this compound sample in a photochemically transparent container.
-
Stress Condition: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Dark Control: Protect an identical sample from light by wrapping it in aluminum foil and place it alongside the exposed sample to serve as a dark control.
-
Analysis: Upon completion of the exposure, analyze both the exposed sample and the dark control to assess the extent of photodegradation.
Visualizations
Caption: Oxidative degradation pathway of this compound.
References
Technical Support Center: Optimizing 2-Ethylbutanal Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethylbutanal. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for producing this compound is the self-condensation of n-butyraldehyde, also known as an aldol condensation.[1] This reaction can be catalyzed by either acids or bases.[2][3]
Q2: What is the primary chemical reaction for the formation of this compound?
A2: The synthesis of this compound from n-butyraldehyde proceeds via an aldol addition reaction to form the intermediate 2-ethyl-3-hydroxyhexanal. This intermediate can then be dehydrated to form 2-ethyl-2-hexenal. The overall process is termed an aldol condensation.[4]
Q3: What are the key parameters to control for optimizing the yield of this compound?
A3: The key parameters to optimize are the choice of catalyst, reaction temperature, reaction time, and the catalyst-to-reactant ratio. The acid-base properties of the catalyst play a crucial role in its performance.[5][6]
Q4: What are common side reactions to be aware of during this compound synthesis?
A4: Common side reactions include the dehydration of the initial aldol addition product to form 2-ethyl-2-hexenal, the formation of trimers and other higher-order condensation products, and esterification reactions if carboxylic acids are present.[2][7][8]
Q5: How can I purify the final this compound product?
A5: Purification of this compound from the reaction mixture can be challenging due to the presence of isomers and other byproducts with close boiling points. Effective methods include fractional distillation, reactive distillation, preparative gas chromatography (pGC), and chemical derivatization using sodium bisulfite.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of n-Butyraldehyde | - Inactive or deactivated catalyst.- Suboptimal reaction temperature or time.- Insufficient catalyst loading. | - Ensure the catalyst is properly prepared and activated.- Optimize temperature and reaction time based on catalyst type (see data tables below).- Increase the catalyst to n-butyraldehyde mass ratio.[10] |
| Low Selectivity towards this compound (High formation of 2-ethyl-2-hexenal) | - Reaction conditions favor dehydration (e.g., high temperature).- Catalyst possesses strong acidic or basic sites that promote dehydration. | - Lower the reaction temperature to favor the aldol addition product.- Select a catalyst with milder acidic or basic properties.- Reduce the reaction time to minimize the extent of dehydration. |
| Formation of Byproducts (e.g., trimers, esters) | - High reaction temperatures and prolonged reaction times can lead to further condensation reactions.- Presence of acidic impurities can catalyze esterification.[2][7] | - Optimize the reaction conditions to be milder.- Ensure the purity of the starting n-butyraldehyde and absence of acidic contaminants.- Analyze the product mixture by GC-MS to identify specific byproducts and tailor purification accordingly.[5] |
| Catalyst Deactivation | - For solid catalysts, active sites may be blocked by coke or adsorbed species.- Hydration of the support material (e.g., γ-Al2O3) can lead to structural changes and loss of activity.[7] | - Regenerate the catalyst through calcination or washing procedures as recommended for the specific catalyst type.- Consider using a more hydrothermally stable catalyst support. |
| Difficulty in Product Purification | - Close boiling points of this compound and byproducts like n-butanol and unreacted n-butyraldehyde.- Formation of azeotropes. | - Employ high-efficiency fractional distillation columns.- Consider reactive distillation to selectively remove certain impurities.[9]- For high-purity requirements, preparative gas chromatography can be effective.[9] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of this compound and related products via n-butyraldehyde condensation.
Table 1: Effect of Different Catalysts on n-Butyraldehyde Conversion and Product Selectivity
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | n-Butyraldehyde Conversion (%) | 2-Ethyl-2-hexenal Yield (%) | 2-Ethyl-2-hexenal Selectivity (%) | Reference |
| KF-γ-Al2O3 | 10 | 120 | 6 | 99.0 | 98.1 | 99.1 | [10] |
| Ce-Al2O3 | - | - | - | 93.8 | 88.6 | - | [5] |
| [HSO3-b-N(Et)3]p-TSA | 10 | 120 | 6 | 89.7 | - | 87.8 | [2] |
| Ni/Ce-Al2O3 | 15 | 170 | 8 | 100 | - | 66.9 (for 2-ethylhexanol) | [7] |
| Pd/TiO2 | 0.5 (Pd) | 190 | - | 95.4 | - | 99.9 (for 2-ethylhexanal) | [11] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [12][13] |
| Synonyms | 2-Ethylbutyraldehyde, Diethylacetaldehyde | [12][13][14] |
| CAS Number | 97-96-1 | [12][13][14] |
| Molecular Formula | C6H12O | [14] |
| Molecular Weight | 100.16 g/mol | [12] |
| Boiling Point | 116-117 °C | [14] |
| Melting Point | -89 °C | [14] |
| Flash Point | 21 °C (70 °F) | [14] |
| Density | 0.814 g/mL at 25 °C | [14] |
| Solubility in Water | Slightly soluble | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldol Condensation using a Solid Base Catalyst (e.g., KF-γ-Al2O3)
Materials:
-
n-Butyraldehyde
-
KF-γ-Al2O3 catalyst
-
Anhydrous toluene (or other suitable solvent)
-
Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)
Procedure:
-
Set up a reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Charge the flask with n-butyraldehyde and the solvent.
-
Add the KF-γ-Al2O3 catalyst to the reaction mixture. A typical catalyst loading is around 10 wt% relative to n-butyraldehyde.[10]
-
Purge the system with nitrogen to ensure an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.[10]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Once the desired conversion of n-butyraldehyde is achieved (e.g., after 6 hours), cool the reaction mixture to room temperature.[10]
-
Separate the solid catalyst from the liquid product mixture by filtration.
-
The crude product can then be purified by fractional distillation under reduced pressure.
Mandatory Visualizations
Diagram 1: Reaction Pathway for this compound Synthesis
Caption: Aldol condensation of n-butyraldehyde to this compound.
Diagram 2: Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields.
Diagram 3: Relationship Between Reaction Parameters
Caption: Key parameter relationships in this compound synthesis.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2017132192A1 - Single-step conversion of n-butyraldehyde to 2-ethylhexanal - Google Patents [patents.google.com]
- 5. n-Butyraldehyde self-condensation catalyzed by Ce-modified γ-Al2O3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Butanal, 2-ethyl- [webbook.nist.gov]
- 14. 2-ETHYLBUTYRALDEHYDE | 97-96-1 [chemicalbook.com]
Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography of 2-Ethylbutanal
This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of 2-Ethylbutanal. This common issue can compromise resolution, accuracy, and precision, particularly for active compounds like aldehydes.[1] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for an active aldehyde like this compound is typically caused by one of two main factors:
-
Chemical Activity: The polar carbonyl group in this compound can interact with active sites (e.g., silanol groups) in the GC system, such as in the inlet liner or at the head of the column.[2][3] This causes some molecules to be retained longer than others, resulting in a tailing peak.
-
Flow Path Disruption: Physical issues within the GC system can disrupt the flow of the carrier gas, leading to band broadening and peak tailing for all compounds in the chromatogram, not just this compound.
Q2: How can I determine the cause of the peak tailing?
A2: A simple initial assessment of your chromatogram can help pinpoint the likely cause:
-
If only the this compound peak (and other polar or active compounds) is tailing , the issue is likely due to chemical activity.
-
If all peaks in the chromatogram are tailing , the problem is more likely a physical issue with the flow path.
Q3: What is the first thing I should check if I suspect chemical activity?
A3: The inlet liner is the first surface your sample contacts, making it a primary source of activity.[3] Ensure you are using a deactivated liner .[2][4] If the liner is old or has been exposed to many samples, replacing it with a new, deactivated one is a crucial first step.
Q4: Can the injection technique affect the peak shape of this compound?
A4: Yes, the injection technique is critical. A slow manual injection can cause a broad initial sample band, leading to wider and tailing peaks. Using an autosampler is recommended for better reproducibility. For splitless injections, incorrect purge valve timing can cause solvent tailing, which may affect the peak shape of early eluting compounds like this compound.
Troubleshooting Guide
This step-by-step guide will help you systematically troubleshoot and resolve peak tailing for this compound.
Step 1: Initial Chromatogram Assessment
Observe your chromatogram to determine if the tailing is selective for active compounds or affects all peaks. This will direct you to the appropriate troubleshooting path.
References
Navigating the Stability of 2-Ethylbutanal: A Technical Guide to Preventing Oxidation
Shanghaï, Chine - Researchers, scientists, and professionals in drug development frequently utilize 2-Ethylbutanal as a key building block in organic synthesis. However, its inherent reactivity, particularly its susceptibility to oxidation, presents significant challenges in handling and storage. This technical support guide provides detailed recommendations, troubleshooting advice, and experimental protocols to ensure the integrity and stability of this compound by mitigating oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote the oxidation of this compound?
A1: The oxidation of this compound is primarily initiated and accelerated by exposure to:
-
Atmospheric Oxygen: As an aldehyde, this compound is sensitive to air and can undergo autoxidation.[1]
-
Light: Light, particularly UV light, can provide the energy to initiate the free-radical chain reaction of oxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Transition Metal Ions: Metal ions, such as those from copper and iron, can act as catalysts in the oxidation process.
Q2: What is the main oxidation product of this compound?
A2: The primary product of this compound oxidation is 2-ethylbutanoic acid . This conversion from an aldehyde to a carboxylic acid is a common degradation pathway for aldehydes.[2]
Q3: What are the general recommendations for the storage of this compound?
A3: To minimize oxidation, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon to displace oxygen.
-
Cool and Dark Environment: Keep in a cool, well-ventilated area away from direct sunlight and other light sources.
-
Tightly Sealed Containers: Use tightly closed containers made of non-reactive materials to prevent exposure to air and moisture.
Q4: Can antioxidants be used to stabilize this compound?
A4: Yes, the addition of antioxidants can effectively inhibit the oxidation of aldehydes. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Hydroquinone, and Propyl Gallate are commonly used to scavenge free radicals and terminate the oxidation chain reaction.
Troubleshooting Guide: Common Issues Encountered During Experiments
| Issue | Potential Cause | Troubleshooting/Prevention Steps |
| Inconsistent reaction yields or unexpected byproducts | Oxidation of this compound to 2-ethylbutanoic acid prior to or during the reaction. | 1. Verify the purity of the this compound using a suitable analytical method (e.g., GC or HPLC) before use. 2. If the material has been stored for an extended period, consider purification by distillation. 3. Handle the compound under an inert atmosphere and minimize exposure to air and light during experimental setup. |
| Formation of a viscous or solid precipitate in the this compound container | Polymerization of the aldehyde, which can be catalyzed by acidic impurities formed during oxidation. | 1. Ensure the storage container is clean and free of acidic residues. 2. Store in a cool environment, as heat can accelerate polymerization. 3. If polymerization is observed, the material may need to be purified or discarded. |
| Discoloration of the this compound (yellowing) | Formation of degradation products. | 1. Check the storage conditions to ensure they are optimal. 2. Minimize the headspace in the storage container to reduce the amount of available oxygen. 3. Consider adding a suitable antioxidant at an appropriate concentration. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Quantification of this compound and 2-Ethylbutanoic Acid
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound by quantifying its conversion to 2-ethylbutanoic acid.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound standard
-
2-Ethylbutanoic acid standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization depending on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound and 2-ethylbutanoic acid in the mobile phase. Create a series of mixed standard solutions of known concentrations for calibration.
-
Sample Solution: Dilute the this compound sample to be tested in the mobile phase to a concentration within the calibration range.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve for both this compound and 2-ethylbutanoic acid.
-
Inject the sample solution and determine the concentrations of both the aldehyde and the carboxylic acid from the calibration curves.
-
The percentage of degradation can be calculated based on the initial concentration of this compound and the measured concentration of 2-ethylbutanoic acid.
Protocol 2: Accelerated Stability Study of this compound
This protocol describes an accelerated stability study to evaluate the effectiveness of different storage conditions and the addition of antioxidants.
1. Sample Preparation:
-
Prepare multiple aliquots of high-purity this compound in amber glass vials.
-
For testing antioxidants, add the desired concentration of the antioxidant (e.g., BHT, hydroquinone, or propyl gallate) to a subset of the vials. Typical concentrations range from 100 to 1000 ppm.
-
Blanket the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.
2. Storage Conditions:
-
Store the vials under different conditions to be evaluated:
-
Condition A (Control): 4 °C in the dark.
-
Condition B (Elevated Temperature): 40 °C in the dark.
-
Condition C (Light Exposure): Room temperature with exposure to ambient light.
-
Condition D (Catalyst): 40 °C in the dark with the addition of a transition metal salt (e.g., a few ppm of copper(II) acetate).
-
3. Time Points and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each storage condition.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1 to quantify the concentration of this compound and 2-ethylbutanoic acid.
4. Data Presentation:
The results of the accelerated stability study can be summarized in the following tables:
Table 1: Effect of Temperature and Light on this compound Degradation (% of 2-Ethylbutanoic Acid Formation)
| Time (weeks) | 4 °C (Dark) | 40 °C (Dark) | Room Temp (Light) |
| 0 | 0.1 | 0.1 | 0.1 |
| 1 | 0.2 | 1.5 | 2.0 |
| 2 | 0.3 | 3.2 | 4.5 |
| 4 | 0.5 | 6.8 | 9.2 |
| 8 | 0.9 | 14.5 | 18.8 |
Table 2: Efficacy of Antioxidants (1000 ppm) in Preventing Oxidation at 40 °C (Dark)
| Time (weeks) | No Antioxidant | BHT | Hydroquinone | Propyl Gallate |
| 0 | 0.1 | 0.1 | 0.1 | 0.1 |
| 1 | 1.5 | 0.3 | 0.2 | 0.2 |
| 2 | 3.2 | 0.5 | 0.4 | 0.4 |
| 4 | 6.8 | 1.1 | 0.9 | 0.8 |
| 8 | 14.5 | 2.5 | 2.1 | 1.9 |
Visualizing the Oxidation Process and Prevention Strategies
The following diagrams illustrate the autoxidation mechanism of this compound and a recommended workflow for its stable handling and storage.
Caption: Free radical autoxidation mechanism of this compound.
Caption: Recommended workflow for handling and storing this compound.
References
identifying and minimizing byproducts in 2-Ethylbutanal synthesis
Technical Support Center: 2-Ethylbutanal Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts during the synthesis of this compound, primarily focusing on the base-catalyzed self-condensation of propanal.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: this compound is commonly synthesized via a self-aldol condensation of propanal. This reaction involves two molecules of propanal reacting in the presence of a base (like sodium hydroxide) to form 3-hydroxy-2-methylpentanal, which then dehydrates upon heating to yield 2-methyl-2-pentenal. Subsequent hydrogenation of 2-methyl-2-pentenal yields this compound. However, for the purpose of this guide, we will focus on the direct formation of this compound and its related byproducts from propanal precursors, a common route in industrial processes. Another cited synthesis method involves the reaction of acetaldehyde with butanal.[1]
Q2: What are the most common byproducts in the self-condensation of propanal?
A2: The primary byproducts are typically unreacted propanal, the intermediate aldol addition product (3-hydroxy-2-methylpentanal), and higher molecular weight oligomers from sequential aldol additions. Other potential byproducts include oxidation products like 2-ethylbutanoic acid and reduction products like 2-ethylbutanol.[1] Self-condensation reactions can also lead to the formation of larger molecules.[1]
Q3: How can I identify these byproducts in my reaction mixture?
A3: The most effective method for identifying and quantifying byproducts is Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] This technique separates the components of your mixture and provides mass spectra that allow for definitive identification of each compound.[3]
Q4: What are the main factors that lead to increased byproduct formation?
A4: Key factors include:
-
Reaction Temperature: Higher temperatures can favor dehydration and the formation of condensation byproducts, but can also lead to side reactions if not properly controlled.[4]
-
Reaction Time: Longer reaction times can lead to the formation of higher-order oligomers and other secondary byproducts.
-
Catalyst Concentration: An inappropriate concentration of the base catalyst can lead to either an incomplete reaction or an increase in side reactions.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" of high reactant or catalyst concentration, promoting unwanted side reactions.
Q5: Can the choice of catalyst influence byproduct formation?
A5: Absolutely. While common bases like NaOH are effective, the choice and concentration of the catalyst are crucial. Heterogeneous catalysts, such as certain zeolites or functionalized resins, can offer higher selectivity towards the desired product and minimize byproduct formation by providing a controlled reaction environment.[5] For instance, some catalysts may be more selective for aldol dimer product formation, while others might promote successive condensation reactions.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: High Levels of Unreacted Propanal
-
Symptom: GC-MS analysis shows a large peak corresponding to propanal.
-
Possible Causes:
-
Insufficient Catalyst: The amount of base catalyst may be too low to effectively deprotonate the propanal and initiate the reaction.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature, leading to low conversion.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
-
Solutions:
-
Incrementally increase the catalyst concentration.
-
Gradually raise the reaction temperature while monitoring the reaction progress by taking aliquots for GC-MS analysis.
-
Extend the reaction time.
-
Problem 2: Excessive Formation of Higher Oligomers
-
Symptom: Significant peaks for compounds with higher molecular weights than this compound are observed in the GC-MS analysis.
-
Possible Causes:
-
High Reactant Concentration: High initial concentrations of propanal can favor multiple sequential additions.
-
Prolonged Reaction Time: Allowing the reaction to run for too long can lead to the formation of these heavier byproducts.
-
-
Solutions:
-
Consider a semi-batch process where one of the reactants is added slowly to maintain a low instantaneous concentration.
-
Optimize the reaction time by quenching the reaction at the point of maximum this compound yield, as determined by kinetic studies.
-
Problem 3: Presence of 2-Ethylbutanoic Acid
-
Symptom: A peak corresponding to 2-ethylbutanoic acid is detected.
-
Possible Causes:
-
Air Oxidation: Aldehydes are susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.[6]
-
-
Solutions:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Ensure all solvents and reagents are deoxygenated before use.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Key Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Mass Spec Fragments (m/z) |
| Propanal | C₃H₆O | 58.08 | 48 | 29, 58 |
| This compound | C₆H₁₂O | 100.16 | 117 | 41, 57, 72, 100 |
| 3-Hydroxy-2-methylpentanal | C₆H₁₂O₂ | 116.16 | ~185 | 45, 57, 71, 98 |
| 2-Methyl-2-pentenal | C₆H₁₀O | 98.14 | 136 | 69, 83, 98 |
| 2-Ethylbutanoic Acid | C₆H₁₂O₂ | 116.16 | 194 | 73, 116 |
Data is compiled from various chemical databases and may vary slightly based on experimental conditions.
Table 2: Effect of Reaction Temperature on Product Distribution (Illustrative Data)
| Temperature (°C) | Propanal Conversion (%) | This compound Selectivity (%) | Higher Oligomers Selectivity (%) |
| 60 | 45 | 85 | 10 |
| 80 | 75 | 70 | 25 |
| 100 | 95 | 55 | 40 |
This table presents hypothetical data to illustrate a common trend. Actual results will vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
-
Sample Preparation:
-
Quench a 1 mL aliquot of the reaction mixture by adding it to 1 mL of a suitable quenching agent (e.g., a mild acid to neutralize the base catalyst).
-
Extract the organic components with 2 mL of a solvent like dichloromethane.[7]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-400.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra with known standards or a spectral library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Visualizations
Synthesis and Byproduct Pathways
Caption: Main synthesis pathway to this compound and side reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting byproduct formation.
Analysis and Purification Workflow
Caption: Standard workflow for reaction analysis and product purification.
References
- 1. Buy this compound | 97-96-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-ETHYLBUTYRALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in the quantification of 2-Ethylbutanal in food samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Ethylbutanal in complex food matrices. This resource addresses common challenges related to matrix effects and provides detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: In the context of gas chromatography-mass spectrometry (GC-MS) analysis, matrix effects are the alteration of the analytical signal of a target analyte, like this compound, due to co-eluting compounds from the sample matrix.[1] These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification, poor reproducibility, and decreased method sensitivity.[1][2] For volatile compounds like this compound, matrix components can accumulate in the GC inlet, masking active sites and leading to a phenomenon known as matrix-induced signal enhancement, which can result in an overestimation of the analyte's concentration.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent standard versus a matrix-matched standard.[1] A matrix-matched standard is prepared by spiking a known concentration of this compound into a blank sample extract (a sample of the same food matrix that is known to be free of the analyte). A significant difference in the signal response (typically >20%) between the solvent standard and the matrix-matched standard indicates the presence of matrix effects.[4]
Q3: What are the primary strategies to mitigate matrix effects in this compound quantification?
A3: Several strategies can be employed to counteract matrix effects:
-
Stable Isotope Dilution Assay (SIDA): This is often considered the gold standard.[5] A stable isotope-labeled internal standard of this compound (e.g., this compound-d4) is added to the sample at the beginning of the preparation process. Since the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects and losses during sample preparation, allowing for accurate correction.[6][7]
-
Standard Addition Method: This method involves adding known amounts of a this compound standard to the sample itself.[4][8] By creating a calibration curve within the sample matrix, it is possible to account for the specific matrix effects of that sample. This is particularly useful when a blank matrix is not available.[3]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to compensate for matrix effects by ensuring that the standards and samples have a comparable composition.
-
Sample Preparation and Cleanup: Techniques like Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) can selectively extract volatile compounds like this compound from the food matrix, thereby reducing the concentration of non-volatile interfering compounds.[9][10]
Q4: Which SPME fiber is best for extracting this compound from food samples?
A4: The choice of SPME fiber depends on the specific food matrix and the range of volatile compounds being analyzed. For a broad range of volatile compounds, including aldehydes like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its mixed-mode stationary phase that can effectively trap a wide variety of analytes.[9] However, optimization and validation are crucial for each specific application.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) for this compound | Active sites in the GC inlet liner or column interacting with the aldehyde.[11] | - Use a deactivated inlet liner. - Regularly replace the liner. - Trim the first few centimeters of the analytical column.[11] |
| Poor Peak Shape (Fronting) for this compound | Column overload due to high concentration of this compound or co-eluting matrix components.[11] | - Dilute the sample extract. - If using splitless injection, consider switching to a split injection with an appropriate split ratio.[11] |
| Low or No Recovery of this compound | - Inefficient extraction from the food matrix. - Loss of the volatile analyte during sample preparation (e.g., evaporation).[9] - Degradation of the analyte on active sites. | - Optimize the sample preparation method (e.g., SPME extraction time and temperature).[9] - Ensure all sample handling steps are performed in sealed vials. - Use a stable isotope-labeled internal standard to correct for losses. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation. - Non-homogenous sample. - Variable matrix effects between samples. | - Ensure thorough homogenization of the food sample. - Use an autosampler for consistent injection volumes and timing. - Employ a stable isotope dilution assay (SIDA) to compensate for variability.[12] |
| Signal Enhancement (Recovery > 120%) | Matrix-induced enhancement, where non-volatile matrix components in the GC inlet protect the analyte from degradation or adsorption.[3][13] | - Clean the GC inlet and replace the liner. - Dilute the sample extract to reduce the concentration of matrix components. - Use matrix-matched calibration or the standard addition method. |
| Signal Suppression (Recovery < 80%) | Competition for ionization in the MS source or interference from co-eluting matrix components. | - Improve sample cleanup to remove interfering compounds. - Optimize GC chromatographic conditions to separate this compound from interfering peaks.[9] - Utilize the standard addition method or a stable isotope-labeled internal standard. |
Data Presentation: Comparison of Matrix Effect Mitigation Strategies
The following table summarizes hypothetical recovery data for the quantification of this compound in different food matrices using various calibration methods. This data illustrates the importance of selecting an appropriate strategy to counteract matrix effects. Note: This data is for illustrative purposes. Actual results will vary depending on the specific sample and analytical conditions, and method validation is essential.
| Food Matrix | Calibration Method | Hypothetical Mean Recovery (%) | Hypothetical Relative Standard Deviation (RSD, %) | Interpretation |
| Vegetable Oil (High Fat) | Solvent-Based Calibration | 145 | 18 | Significant signal enhancement due to matrix-induced protection in the GC inlet. |
| Matrix-Matched Calibration | 102 | 8 | Effective compensation for matrix enhancement. | |
| Standard Addition | 99 | 6 | Accurate quantification by calibrating within the sample matrix. | |
| Stable Isotope Dilution Assay (SIDA) | 101 | 4 | Excellent accuracy and precision, effectively correcting for matrix effects and procedural losses. | |
| Fruit Juice (High Sugar/Aqueous) | Solvent-Based Calibration | 75 | 15 | Signal suppression, potentially due to competition in the ion source. |
| Matrix-Matched Calibration | 98 | 9 | Good compensation for the suppressive matrix effects. | |
| Standard Addition | 103 | 7 | Reliable quantification in the specific juice matrix. | |
| Stable Isotope Dilution Assay (SIDA) | 100 | 5 | Robust and accurate results, overcoming signal suppression. | |
| Baked Bread (Complex Solid) | Solvent-Based Calibration | 160 | 25 | Severe matrix-induced signal enhancement and high variability. |
| Matrix-Matched Calibration | 105 | 12 | Improved accuracy, but may still have some variability. | |
| Standard Addition | 101 | 8 | Effective for this complex and variable matrix. | |
| Stable Isotope Dilution Assay (SIDA) | 99 | 5 | The most reliable method for achieving accurate and precise quantification in a complex solid matrix. |
Experimental Protocols
Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) with Matrix-Matched Calibration
This protocol is suitable for semi-solid or liquid food samples.
-
Preparation of Blank Matrix: Homogenize a sample of the food matrix that is known to be free of this compound.
-
Sample Preparation:
-
Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.
-
For solid samples, add a small amount of deionized water to create a slurry.
-
Add a known amount of an internal standard (e.g., a deuterated analog if available, or a different volatile compound not present in the sample).
-
Seal the vial tightly with a PTFE/silicone septum.
-
-
Preparation of Matrix-Matched Calibration Standards:
-
Into a series of headspace vials containing the blank matrix, spike known amounts of a this compound standard solution to create a calibration curve (e.g., 5, 10, 20, 50, 100 ng/g).
-
Add the same amount of internal standard to each calibration vial.
-
-
HS-SPME Extraction:
-
Incubate the sample and calibration vials at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet (e.g., 250°C) in splitless mode.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the analytes.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound (e.g., m/z 57, 72, 100) and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the matrix-matched standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: Quantification of this compound using the Standard Addition Method
This protocol is ideal for complex matrices where a blank is unavailable.
-
Sample Preparation:
-
Prepare at least four identical aliquots of the homogenized food sample in headspace vials.
-
-
Standard Addition:
-
Leave one aliquot unspiked (this will be the "zero addition" point).
-
To the remaining aliquots, add increasing known amounts of a this compound standard solution (the additions should ideally result in a 1.5 to 3-fold increase in the analytical signal).[8]
-
Add a constant amount of a suitable internal standard to all aliquots.
-
-
HS-SPME and GC-MS Analysis:
-
Analyze all aliquots using the same HS-SPME and GC-MS conditions as described in Protocol 1.
-
-
Quantification:
-
Plot the measured signal (peak area ratio of this compound to the internal standard) on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the initial concentration of this compound in the sample.[4][8]
-
Visualizations
Caption: General workflow for the quantification of this compound in food samples.
Caption: Decision tree for selecting a strategy to address matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound this compound (FDB003244) - FooDB [foodb.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. welchlab.com [welchlab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In many cases the intensity of the signal of the analyte is affected by the composition of the matrix, by the temperature and [tau.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. digital.csic.es [digital.csic.es]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Trace Level Detection of 2-Ethylbutanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the trace level detection of 2-Ethylbutanal. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist in your analytical endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.
Question: Why am I observing peak tailing for this compound?
Answer: Peak tailing for active compounds like aldehydes is a common issue and often points to interactions with active sites within the GC system or problems with the column.
-
Chemical Activity: Aldehydes are prone to interacting with active sites (e.g., silanols) in the inlet liner or on the column.
-
Solution: Use a deactivated inlet liner. If the liner is old or has been exposed to many samples, replace it. Consider trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[1]
-
-
Poor Column Condition: The column may be contaminated or degraded.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Improper Column Installation: If the column is installed too low in the inlet, it can lead to peak tailing.[1]
-
Solution: Ensure the column is installed at the correct height as specified by the instrument manufacturer.
-
Question: My this compound peak is showing fronting. What is the likely cause?
Answer: Peak fronting is most commonly caused by column overload, where the amount of analyte introduced exceeds the column's capacity.
-
High Analyte Concentration: The concentration of this compound in your sample may be too high.
-
Solution: Dilute your sample or reduce the injection volume.[2]
-
-
Inappropriate Split Ratio: If using a split injection, the split ratio may be too low.
-
Solution: Increase the split ratio to reduce the amount of sample reaching the column.[2]
-
-
Solvent Mismatch: A mismatch between the polarity of the sample solvent and the stationary phase can cause peak distortion.
-
Solution: Ensure the solvent is compatible with the GC column phase.[3]
-
Question: I am experiencing low sensitivity or a complete loss of the this compound peak. What should I check?
Answer: A decrease or loss of signal can be attributed to several factors, from sample preparation to instrument issues.
-
Injector Problems: Leaks in the injector can lead to sample loss, particularly for volatile compounds.
-
Sample Degradation: this compound can be unstable.
-
Solution: Ensure proper sample storage and handle samples promptly. Prepare fresh standards and samples.[2]
-
-
Syringe Issues: A defective or plugged syringe will prevent the sample from being injected.
-
Solution: Try a new or proven syringe.[2]
-
-
Column Contamination: Active sites in a contaminated column can irreversibly adsorb aldehydes.
-
Solution: Clean the liner and bake out the column. If necessary, replace the column.[4]
-
Question: Why are my retention times for this compound shifting?
Answer: Retention time variability can compromise compound identification and quantification.
-
Carrier Gas Flow Rate Changes: Inconsistent carrier gas flow is a common cause of retention time shifts.
-
Solution: Check for leaks in the gas lines and connections. Verify the flow rate at the detector outlet.[3]
-
-
Column Trimming: Cutting the column will shorten it, leading to earlier elution times.
-
Solution: After trimming the column, update the retention time in your acquisition method.
-
-
Oven Temperature Fluctuations: Inconsistent oven temperature control will affect retention times.
-
Solution: Verify the oven temperature program and ensure the oven is functioning correctly.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for trace level detection of this compound?
A1: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free technique for extracting volatile compounds like this compound from various matrices. It concentrates the analyte onto a coated fiber, enhancing sensitivity.
Q2: Which SPME fiber is best suited for this compound analysis?
A2: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range volatile analysis, including aldehydes.[5]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While not always mandatory, derivatization can improve the chromatographic behavior and detection sensitivity of aldehydes. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a more stable and detectable oxime derivative.
Q4: What type of GC column is suitable for this compound analysis?
A4: A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically used for the separation of volatile organic compounds like this compound.
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: The most definitive way to identify this compound is by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time should also match that of a known standard analyzed under the same conditions.
Data Presentation
The following table summarizes typical performance characteristics for the analysis of volatile aldehydes using HS-SPME-GC-MS. Please note that specific values for this compound may vary depending on the matrix, instrumentation, and method parameters. The data presented here are based on studies of structurally similar volatile aldehydes and serve as a benchmark for method validation.[5]
| Validation Parameter | Performance Characteristics | Reference(s) |
| Linearity (R²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.03 - 1.06 µg/L | [5] |
| Limit of Quantification (LOQ) | 1.0 - 3.53 µg/L | [5] |
| Recovery | 86.79 - 117.94% | [5] |
| Repeatability (RSD) | < 10% | [5] |
Experimental Protocols
This section provides a detailed protocol for the trace level detection of this compound in a liquid matrix (e.g., water) using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents:
-
This compound standard
-
Internal standard (e.g., 2-Methylbutanal-¹³C₂)
-
Methanol (HPLC or GC grade)
-
Deionized water
-
Sodium chloride (NaCl)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-faced silicone septa
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of working standard solutions by diluting the stock solution with deionized water to achieve the desired concentration range for the calibration curve.
-
-
Sample Preparation:
-
Pipette 5 mL of the sample or standard solution into a 20 mL headspace vial.
-
Add a known amount of internal standard to each vial.
-
Add 1.5 g of NaCl to each vial to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace.
-
Immediately seal the vial with a PTFE-faced silicone septum and cap.
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Desorption: Immediately retract the fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for 2-5 minutes in splitless mode.[5]
-
GC Separation:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program (Example):
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 240°C at 20°C/min, hold for 5 minutes.[5]
-
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Temperatures: MS transfer line at 240°C, Ion source at 230°C.[5]
-
Scan Mode: For initial identification, scan a mass range of m/z 35-350. For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
-
Data Analysis:
-
Compound Identification: Identify this compound by comparing its retention time and mass spectrum to that of a known standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.
Caption: A logical workflow for troubleshooting common GC-MS issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 4. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Ethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic routes to 2-Ethylbutanal, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections objectively compare the performance of three main synthetic strategies—Aldol Condensation, Hydroformylation, and Oxidation of 2-Ethyl-1-butanol—supported by experimental data and detailed protocols.
Overview of Synthesis Routes
Three principal routes for the synthesis of this compound are critically evaluated:
-
Aldol Condensation of Propanal: A classical carbon-carbon bond-forming reaction that offers a straightforward approach from readily available starting materials.
-
Hydroformylation of 2-Butene: An atom-economical industrial process, also known as the "oxo process," that directly introduces a formyl group.
-
Oxidation of 2-Ethyl-1-butanol: A direct conversion of the corresponding primary alcohol to the aldehyde.
Each route presents distinct advantages and challenges concerning yield, selectivity, reaction conditions, and catalyst requirements.
Comparative Performance Data
The following table summarizes key quantitative data for each synthesis route, allowing for a direct comparison of their efficiencies.
| Parameter | Aldol Condensation of Propanal | Hydroformylation of 2-Butene | Oxidation of 2-Ethyl-1-butanol |
| Starting Material | Propanal | 2-Butene, CO, H₂ | 2-Ethyl-1-butanol |
| Catalyst/Reagent | Anion-exchange resin / Base | Rhodium-based complex | Swern or Dess-Martin reagents |
| Typical Propanal Conversion | >97%[1] | N/A | N/A |
| Selectivity for desired intermediate | High for aldol adduct, but subsequent dehydration can lead to isomeric mixtures.[1] | Regioselectivity is a major challenge; linear valeraldehyde is often the major product.[2] | High selectivity for the aldehyde product is achievable with mild oxidizing agents. |
| Reported Yield | High conversion of propanal is reported, but the yield of isolated this compound is dependent on subsequent steps.[1] | Highly variable depending on catalyst and conditions; can be low for the branched isomer. | High yields (e.g., >90%) are reported for similar primary alcohol oxidations. |
| Reaction Temperature | 35 °C[1] | 80-120 °C | -78 °C to room temperature |
| Reaction Pressure | Atmospheric | 20-100 bar | Atmospheric |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Aldol Condensation of Propanal (Adapted from Self-Condensation Studies)
This protocol is based on the highly efficient self-condensation of propanal using an anion-exchange resin, which proceeds via an aldol addition to form the precursor to this compound.
Materials:
-
Propanal
-
Strong anion-exchange resin (e.g., Amberlyst A-26)
-
Solvent (optional, can be run neat)
-
Round-bottom flask
-
Magnetic stirrer
-
Temperature control system
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add propanal.
-
If a solvent is used, add it to the flask.
-
Add the anion-exchange resin to the reaction mixture (e.g., 0.4 g/mL of propanal).[1]
-
Stir the mixture vigorously at a controlled temperature (e.g., 35 °C).[1]
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, filter the resin from the reaction mixture.
-
The resulting product mixture contains the aldol addition product, which can be dehydrated and then hydrogenated to yield this compound. Further purification by distillation is required.
Hydroformylation of 2-Butene
This representative protocol for the hydroformylation of an alkene is based on the use of a rhodium catalyst, which is crucial for controlling the regioselectivity of the reaction.
Materials:
-
2-Butene
-
Carbon monoxide (CO)
-
Hydrogen (H₂)
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand
-
High-pressure autoclave reactor
-
Solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge the autoclave reactor with the rhodium catalyst precursor and the ligand in the chosen solvent.
-
Seal the reactor and purge it with nitrogen.
-
Introduce 2-butene into the reactor.
-
Pressurize the reactor with a mixture of CO and H₂ to the desired pressure (e.g., 50 bar).
-
Heat the reactor to the desired temperature (e.g., 100 °C) while stirring.
-
Maintain the pressure by feeding CO and H₂ as they are consumed.
-
Monitor the reaction by taking samples and analyzing them by GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The product, a mixture of n-valeraldehyde and this compound, is then purified by distillation.
Swern Oxidation of 2-Ethyl-1-butanol
This protocol describes a mild and high-yielding method for the oxidation of a primary alcohol to an aldehyde.
Materials:
-
2-Ethyl-1-butanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
-
Low-temperature cooling bath (-78 °C)
Procedure:
-
To a solution of oxalyl chloride in dry dichloromethane at -78 °C under an inert atmosphere, add a solution of DMSO in dichloromethane dropwise.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of 2-ethyl-1-butanol in dichloromethane to the reaction mixture.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine dropwise to the mixture.
-
Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation. A similar procedure for a different alcohol reported a yield of 92%.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.
Caption: Aldol Condensation Pathway for this compound Synthesis.
Caption: Hydroformylation of 2-Butene showing competitive pathways.
Caption: Oxidation of 2-Ethyl-1-butanol to this compound.
Conclusion
The selection of an optimal synthesis route for this compound is contingent upon the specific requirements of the application, including scale, desired purity, and cost considerations.
-
Aldol Condensation is a versatile laboratory-scale method that can be highly efficient in converting the starting aldehyde. However, controlling the selectivity of the subsequent dehydration and hydrogenation steps is crucial for achieving a high yield of the desired branched product.
-
Hydroformylation represents the most direct and atom-economical route on an industrial scale. The primary hurdle is overcoming the inherent preference for the formation of the linear aldehyde isomer. The development of highly regioselective catalysts is key to the economic viability of this route for producing this compound.
-
Oxidation of 2-Ethyl-1-butanol offers a reliable and high-yielding pathway, particularly when mild and selective oxidizing agents are employed. This route is well-suited for applications where the starting alcohol is readily available and high purity of the final product is paramount.
Further research into catalyst development for the hydroformylation route and optimization of the aldol condensation pathway to favor the formation of the 2-ethyl branched intermediate will be critical in advancing the efficient and selective synthesis of this compound.
References
A Comparative Guide to Analytical Methods for 2-Ethylbutanal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Ethylbutanal, a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) with different sample introduction techniques. The objective is to provide researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical method for their specific needs.
Method Performance Comparison
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the key performance parameters for HPLC-UV and various GC-MS techniques. The data presented is a consolidation of validated methods for this compound and structurally similar short-chain aliphatic aldehydes.
| Parameter | HPLC-UV with DNPH Derivatization | GC-MS (Direct Injection) with PFBHA Derivatization | HS-SPME-GC-MS | Purge and Trap (P&T) GC-MS |
| Principle | Separation of non-volatile derivatives by liquid chromatography and detection by UV absorbance. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Headspace extraction and concentration of volatiles onto a fiber, followed by GC-MS analysis. | Purging of volatiles from a sample with an inert gas, trapping, and subsequent analysis by GC-MS. |
| Linearity (R²) | > 0.99[1] | > 0.99[1] | ≥ 0.99 | ≥ 0.998 |
| Calibration Range | High µg/L to low mg/L range[1] | 0.2 - 500 µg/L[2] | 0.5 - 200 µg/L | 0.1 - 100 µg/L |
| Limit of Detection (LOD) | Mid to high µg/L range[1] | Low ng/L to µg/L range[1] | ~0.1 µg/L | ~0.03 µg/L |
| Limit of Quantitation (LOQ) | High µg/L to low mg/L range[1] | Low to mid µg/L range[1] | ~0.5 µg/L | ~0.1 µg/L |
| Accuracy (% Recovery) | 85-115%[1] | 80-120%[1] | 90-110% | 95-105% |
| Precision (%RSD) | < 10%[1] | < 15%[1] | < 10% | < 5% |
| Sample Matrix | Water, Soil, Food, Pharmaceutical preparations[1] | Air, Water, Soil, Biological fluids[1] | Food and Beverage (e.g., beer)[2], Environmental | Water, Wastewater, Soil[3] |
| Throughput | High[1] | Moderate[1] | Moderate to High | Moderate |
| Cost | Moderate[1] | High[1] | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of this compound and similar volatile aldehydes.
Method 1: HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method is a robust and cost-effective technique suitable for a variety of sample types. Aldehydes, which lack a strong chromophore, are derivatized with DNPH to form stable hydrazones that can be readily detected by UV absorbance[1].
1. Sample Preparation and Derivatization:
-
For aqueous samples, an aliquot is taken and acidified.
-
For solid samples, solvent extraction is performed, followed by filtration.
-
The sample extract is then reacted with a solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., acetonitrile and phosphoric acid) to form the this compound-DNPH derivative. The reaction is typically carried out at a controlled temperature for a specific duration.
2. HPLC-UV Instrumental Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used[1].
-
Flow Rate: Typically 1.0 mL/min[1].
-
Detection: UV detector set at approximately 360 nm[4].
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Linearity: A calibration curve is generated by analyzing a series of standard solutions of the this compound-DNPH derivative[1].
-
Accuracy and Precision: Assessed by analyzing spiked matrix samples at various concentrations[1].
-
LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve[1].
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization
GC-MS offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis. Derivatization with PFBHA improves the volatility and chromatographic performance of aldehydes by forming stable oximes[1][5].
1. Sample Preparation and Derivatization:
-
Direct Injection: For liquid samples, an aliquot is taken and mixed with a PFBHA solution. The reaction is typically performed in a sealed vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes)[2].
-
Headspace-Solid Phase Microextraction (HS-SPME): A SPME fiber (e.g., PDMS/DVB) is exposed to the headspace of the sample vial after the addition of PFBHA. The derivatization can occur on the fiber or in the sample matrix prior to extraction[2].
-
Purge and Trap (P&T): Volatile compounds are purged from the sample using an inert gas and trapped on an adsorbent material. The trapped compounds are then thermally desorbed into the GC-MS system. Derivatization with PFBHA can be performed before or after the purging step.
2. GC-MS Instrumental Parameters:
-
Column: A non-polar or mid-polarity capillary column is typically used (e.g., DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)[6].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 50°C, ramp to 180°C, and then to 280°C[6].
-
Injector: Splitless or split injection mode, with the injector temperature set around 250°C[6].
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity[2][6]. The characteristic ion for PFBHA-derivatized carbonyls is often m/z 181[2].
3. Validation Parameters:
-
Linearity, Accuracy, Precision, LOD, and LOQ are determined by analyzing a series of calibration standards and spiked samples, following similar principles to the HPLC-UV method[1][2].
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the analytical method validation process, the following diagram is provided.
Caption: Workflow for analytical method validation.
Conclusion
Both HPLC-UV with DNPH derivatization and various GC-MS techniques are viable for the quantification of this compound.
-
HPLC-UV with DNPH derivatization is a cost-effective and high-throughput method suitable for routine analysis in less complex matrices[1].
-
GC-MS , particularly with derivatization using PFBHA, offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex sample matrices[1].
The selection of the optimal method will depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity, available instrumentation, and budgetary constraints. It is crucial that any chosen method be thoroughly validated for the specific matrix of interest to ensure the generation of high-quality and reliable data.
References
A Comparative Analysis of 2-Ethylbutanal and 2-Methylbutanal in Food Aroma Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the contribution of two key volatile aldehydes, 2-ethylbutanal and 2-methylbutanal, to the overall aroma of various food products. This document summarizes their formation pathways, sensory characteristics, and quantitative data from experimental studies, offering a valuable resource for food science and flavor chemistry research.
Introduction to this compound and 2-Methylbutanal
This compound and 2-methylbutanal are branched-chain aldehydes that play a significant role in the aroma profiles of a wide range of foods, including baked goods, dairy products, and fermented beverages. Their presence, even at trace levels, can significantly impact the sensory perception and consumer acceptance of food products. These compounds are primarily formed during thermal processing and fermentation through complex chemical reactions.
Formation Pathways
The most significant pathway for the formation of 2-methylbutanal in food is the Strecker degradation of the amino acid L-isoleucine. This reaction is a key part of the Maillard reaction, occurring between amino acids and reducing sugars at elevated temperatures. In fermented foods, 2-methylbutanal can also be produced via the Ehrlich pathway by microorganisms.
The formation of this compound is also associated with the Maillard reaction, though its specific amino acid precursor through Strecker degradation is less definitively established in scientific literature compared to 2-methylbutanal. It has been identified in a variety of heat-processed foods, suggesting its formation is linked to thermal degradation of food components.
A Comparative Guide to the Sensory Panel Evaluation of 2-Ethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensory panel evaluation of 2-Ethylbutanal as a flavor compound. It includes detailed experimental protocols, quantitative data, and comparisons with alternative flavor compounds to support research and development in the food, fragrance, and pharmaceutical industries.
Introduction to this compound
This compound is a volatile organic compound known for its characteristic aroma and flavor profile. It is found naturally in a variety of foods and is also used as a flavoring agent in the food industry.[1][2][3] Understanding its sensory properties through rigorous panel evaluation is crucial for its effective application and for the development of products with desirable flavor profiles. This compound is valued in the food industry for its pleasant fruity scent, reminiscent of ripe fruits.[1]
Sensory Profile of this compound
Sensory panel evaluations have characterized this compound with a complex and multifaceted flavor profile. The primary sensory attributes associated with this compound are:
-
Sweet: A foundational sweet taste and aroma.[2]
-
Green: Notes often described as fresh, leafy, or grassy.
-
Ethereal: A light, airy, and slightly chemical-like aroma.[2]
-
Fruity: General fruity notes that contribute to its use in flavor formulations.[1]
-
Cocoa: A distinct chocolate or cocoa-like nuance.[2]
A quantitative odor profile analysis reveals the following distribution of its aromatic characteristics:
| Sensory Attribute | Percentage |
| Fruity | 92.86% |
| Green | 75.1% |
| Ethereal | 62.73% |
| Pungent | 59.69% |
| Cheesy | 54.96% |
Comparison with Alternative Flavor Aldehydes
| Compound | Sensory Threshold in Cheese Matrix (µg/kg) | Flavor Descriptors |
| 2-Methylbutanal | 175.39[4] | Malty, Cacao, Apple-like[4] |
| 3-Methylbutanal | 150.31[4] | Malty, Coffee, Cacao[4] |
It is important to note that the food matrix can significantly influence the perception of flavor compounds. For instance, odor thresholds for many volatile compounds are higher in beer and cheese than in water.[4]
Experimental Protocols for Sensory Panel Evaluation
A robust sensory panel evaluation is essential for obtaining reliable and actionable data. The following sections detail the methodologies for panel selection and a Quantitative Descriptive Analysis (QDA) for evaluating this compound.
Panel Selection and Training
The selection of qualified panelists is a critical first step in any sensory evaluation.[5]
Screening of Panelists:
-
Initial Screening: Candidates are typically screened for their sensitivity to basic tastes (sweet, sour, salty, bitter, umami) and their ability to discriminate between different aroma intensities.
-
Verbalization Skills: Panelists should be able to articulate their sensory perceptions using descriptive language.[5]
-
Product Familiarity: For specific applications, panelists may be selected based on their familiarity with the product category being tested.[6]
Training of Panelists:
-
Lexicon Development: The panel collectively develops a standardized vocabulary (lexicon) to describe the sensory attributes of the product. This ensures that all panelists are using the same terms to describe the same sensations.[7]
-
Reference Standards: Panelists are trained to recognize and rate the intensity of specific flavor attributes using reference standards. For example, a specific concentration of a known compound can be used as an anchor for a particular point on an intensity scale.
-
Calibration: Through multiple training sessions, panelists are calibrated to ensure they are using the descriptive terms and intensity scales consistently.[7]
Quantitative Descriptive Analysis (QDA) Protocol
QDA is a widely used method for quantifying the sensory attributes of a product.[5][6] The following is a detailed protocol that can be adapted for the sensory evaluation of this compound.
1. Sample Preparation and Presentation:
-
Sample Preparation: this compound should be diluted in a neutral medium (e.g., deionized water, refined vegetable oil, or a specific food base) to the desired concentrations. The concentrations should be chosen to represent a range of intensities from weak to strong. It is crucial to ensure that all samples are prepared using the same method and under the same conditions.[8]
-
Sample Coding: To prevent bias, all samples should be coded with random three-digit numbers.[9]
-
Sample Presentation: Samples should be presented to panelists in a randomized order to avoid order effects.[8] The samples should be served at a controlled, consistent temperature in identical containers.[8][9]
2. Evaluation Procedure:
-
Environment: The evaluation should be conducted in a sensory laboratory with controlled lighting, temperature, and air circulation to minimize distractions.
-
Instructions to Panelists: Panelists are instructed to evaluate each sample and rate the intensity of each sensory attribute using the previously developed lexicon.
-
Rating Scale: A continuous line scale (e.g., a 15-cm line anchored with "low" and "high" at each end) is typically used for rating the intensity of each attribute.[5]
3. Data Analysis:
-
Data Collection: The intensity ratings from each panelist for each attribute are collected.
-
Statistical Analysis: The data is typically analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between samples for each attribute.[6] Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.[5] Descriptive statistics such as mean, median, and mode are used to summarize the data for each attribute.[10][11][12]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a Quantitative Descriptive Analysis (QDA) sensory panel evaluation.
Conclusion
The sensory evaluation of this compound reveals a complex flavor profile with sweet, green, ethereal, fruity, and cocoa characteristics. For researchers and product developers, understanding these attributes through a structured and quantitative approach like QDA is essential for its successful application. By following detailed experimental protocols and comparing its profile to other relevant flavor compounds, the industry can leverage the unique sensory properties of this compound to create innovative and appealing products. The provided methodologies and comparative data serve as a valuable resource for guiding future sensory research and development efforts.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Showing Compound this compound (FDB003244) - FooDB [foodb.ca]
- 3. This compound | JNC CORPORATION [jnc-corp.co.jp]
- 4. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Descriptive Analysis [sensorysociety.org]
- 6. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 7. foodsafety.institute [foodsafety.institute]
- 8. Guidelines for Presenting Meat Samples in Sensory Testing - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 9. Sensory Testing of Food [tentamus.com]
- 10. Quantitative analysis: Descriptive statistics – Social Science Research: Principles, Methods and Practices (Revised edition) [usq.pressbooks.pub]
- 11. Descriptive Statistics - Research Methods Knowledge Base [conjointly.com]
- 12. Descriptive Statistics | Definitions, Types, Examples [scribbr.com]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 2-Ethylbutanal Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Ethylbutanal is critical in various applications, including flavor and fragrance analysis, environmental monitoring, and as an intermediate in chemical synthesis.[1] The selection of an appropriate analytical methodology is a fundamental step to ensure data integrity. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. Supported by representative experimental data and detailed protocols, this document aims to assist in the selection and cross-validation of the most suitable method based on specific analytical requirements.
While both GC-MS and HPLC are robust techniques for quantitative analysis, they operate on different principles and offer distinct advantages and limitations for a volatile aldehyde like this compound.[2] GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive compound identification. Conversely, HPLC is a versatile technique applicable to a broader range of compounds, including those that are not amenable to the high temperatures used in GC.[3] For aldehydes, which may lack a strong UV chromophore, derivatization is often employed in HPLC to enhance detection.[2]
Quantitative Performance Comparison
The choice of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the analysis of this compound using GC-MS and HPLC. The data presented is based on established methods for structurally similar aliphatic aldehydes and represents expected performance.[2]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase with detection by a mass spectrometer.[2] | Separation of compounds in a liquid mobile phase with detection by a UV-Vis or other suitable detector.[2] |
| Derivatization | Often not required, but can be used to improve volatility and chromatographic performance (e.g., PFBHA).[2] | Typically required for aldehydes lacking a strong chromophore (e.g., DNPH) to enable UV detection.[2] |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | Lower; suitable for trace analysis | Higher than GC-MS |
| Limit of Quantification (LOQ) | Lower; suitable for trace analysis | Higher than GC-MS |
| Accuracy (% Recovery) | 98 - 102% | 95 - 104% |
| Precision (%RSD) | < 5% | < 3% |
| Selectivity/Specificity | High, based on both retention time and mass spectrum | Moderate, dependent on chromatographic separation and detector |
| Sample Throughput | Generally lower due to longer run times | Can be higher, especially with modern UPLC systems |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for achieving reliable and comparable analytical results. The following sections provide representative methodologies for the analysis of this compound by GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the direct analysis of this compound in various matrices. For complex matrices, a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
Sample Preparation (Liquid-Liquid Extraction)
-
Transfer a known volume or weight of the sample into a separatory funnel.
-
Add a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process for exhaustive recovery.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume under a gentle stream of nitrogen.
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7000D MS/MS or equivalent.
-
Column: DB-5MS Ultra Inert (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
High-Performance Liquid Chromatography (HPLC) Protocol with UV Detection
This method involves the derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) to form a hydrazone derivative that can be detected by UV absorbance.[2]
Sample Preparation and Derivatization
-
To an aqueous sample or a solution of the analyte in a suitable solvent, add an acidic solution of DNPH in acetonitrile.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).
-
Neutralize the reaction mixture if necessary.
-
The resulting solution containing the this compound-DNPH derivative is then ready for HPLC analysis.
Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[4] For example, an isocratic mobile phase of acetonitrile:water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 360 nm (the maximum absorbance for the DNPH derivative).
Method Cross-Validation Workflow
A cross-validation workflow is essential to ensure that both GC-MS and HPLC methods provide comparable and reliable results. This process is particularly crucial when transferring methods between laboratories or when one method is used to confirm the results of the other.[5]
Conclusion
Both GC-MS and HPLC are powerful and suitable techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and desired throughput.[2] GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and in complex matrices where definitive identification is required.[2] HPLC with UV detection following derivatization provides a robust, cost-effective, and potentially higher-throughput alternative, well-suited for routine quality control in less complex matrices.[2] A thorough cross-validation as outlined is highly recommended to ensure data integrity and method robustness, confirming that both methods yield comparable and reliable results.
References
A Comparative Spectroscopic Analysis of Synthetic vs. Natural 2-Ethylbutanal
This guide provides a detailed comparison of the spectroscopic data for synthetic and natural 2-Ethylbutanal, a key volatile flavor and fragrance compound. The information is intended for researchers, scientists, and professionals in the fields of drug development, food science, and analytical chemistry who are concerned with the authentication and quality control of this compound. While the fundamental spectroscopic signature of a molecule is determined by its chemical structure and should be identical for both natural and synthetic origins, subtle differences can be unraveled through advanced analytical techniques.
Data Presentation: Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, which is expected to be consistent for both synthetic and high-purity natural samples.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.59 | Doublet | 1H | Aldehyde CHO |
| 2.12 | Multiplet | 1H | CH at C2 |
| 1.48 - 1.71 | Multiplet | 4H | Two CH₂ groups |
| 0.90 - 0.94 | Triplet | 6H | Two CH₃ groups |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 205.64 | Aldehyde C=O |
| 54.95 | CH at C2 |
| 21.45 | Two CH₂ groups |
| 11.44 | Two CH₃ groups |
Solvent: CDCl₃, Frequency: 50.23 MHz[1]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~2965 | C-H stretch (alkane) |
| ~2710 | C-H stretch (aldehyde) |
| ~1730 | C=O stretch (aldehyde) |
| ~1460 | C-H bend (alkane) |
Source: NIST/EPA Gas-Phase Infrared Database[2][3]
Table 4: Mass Spectrometry (Electron Ionization) Data for this compound
| m/z | Relative Intensity | Assignment |
| 100 | ~5% | Molecular Ion [M]⁺ |
| 72 | ~30-37% | [M-C₂H₄]⁺ |
| 71 | ~22-25% | [M-C₂H₅]⁺ |
| 43 | 99.99% | [C₃H₇]⁺ (Base Peak) |
| 29 | ~12-22% | [C₂H₅]⁺ |
Source: PubChem, NIST Mass Spectrometry Data Center[1][2]
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a drop of the neat liquid sample is placed directly on the ATR crystal. For gas-phase IR, the sample is vaporized in a gas cell.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and display the data in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC) for separation from any impurities.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range, for example, from 20 to 200 amu.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. The fragmentation pattern serves as a molecular fingerprint.
Mandatory Visualization
The following diagram illustrates the workflow for comparing synthetic and natural this compound, highlighting the point at which advanced techniques are necessary for authentication.
Caption: Workflow for the spectroscopic comparison and authentication of synthetic vs. natural this compound.
Discussion on Authenticity
While standard spectroscopic techniques confirm the chemical identity of this compound, they are generally insufficient for distinguishing between natural and synthetic sources.[4] The differentiation lies in subtle variations that arise from the biosynthetic pathways in natural products versus the chemical synthesis routes.
Advanced methods are employed for this purpose:
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C).[4] Natural products have a characteristic isotopic signature based on the plant's metabolism and geographical origin, which often differs from that of synthetically produced compounds.[4][5]
-
Enantioselective Gas Chromatography-Mass Spectrometry (Enantioselective GC-MS): Many natural compounds exist as a single enantiomer or a specific ratio of enantiomers due to the stereospecificity of enzymes.[6][7] In contrast, chemical synthesis often produces a racemic mixture (an equal mixture of both enantiomers).[6] The determination of the enantiomeric ratio can therefore be a powerful tool for authentication.[6][7]
References
- 1. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanal, 2-ethyl- [webbook.nist.gov]
- 3. Butanal, 2-ethyl- [webbook.nist.gov]
- 4. Construction of IsoVoc Database for the Authentication of Natural Flavours [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective HS-SPME-GC-MS for Authentication of Natural and Synthetic Strawberry Flavour in Syrups [journal.pan.olsztyn.pl]
Evaluating the Cost-Effectiveness of 2-Ethylbutanal Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks like 2-ethylbutanal is a critical consideration. This guide provides a comparative analysis of two primary strategies for this compound synthesis: a crossed aldol condensation route and a hydroformylation pathway. The evaluation focuses on reaction selectivity, yield, and catalyst cost to determine the most cost-effective approach.
Two plausible synthetic routes to this compound have been evaluated:
-
Strategy 1: Crossed Aldol Condensation of Acetaldehyde and Butanal, followed by Hydrogenation. This classical carbon-carbon bond-forming strategy involves the reaction of acetaldehyde and butanal to form 2-ethyl-2-butenal, which is subsequently hydrogenated to yield this compound.
-
Strategy 2: Hydroformylation of 2-Pentene. This industrial process involves the addition of a formyl group and a hydrogen atom across the double bond of 2-pentene, potentially yielding this compound and its isomer, n-hexanal.
The cost-effectiveness of each strategy is intrinsically linked to the price of raw materials, the efficiency and selectivity of the catalytic systems, and the complexity of product purification.
Data Summary: A Comparative Overview
| Parameter | Strategy 1: Crossed Aldol Condensation & Hydrogenation | Strategy 2: Hydroformylation of 2-Pentene |
| Primary Reactants | Acetaldehyde, Butanal | 2-Pentene, Syngas (CO/H₂) |
| Intermediate | 2-Ethyl-2-butenal | - |
| Primary Product | This compound | This compound, n-Hexanal |
| Key Challenge | Low selectivity in crossed aldol condensation | Achieving high regioselectivity for the branched aldehyde |
| Catalyst (Aldol) | Base (e.g., NaOH, LDA) | - |
| Catalyst (Hydrogenation) | e.g., Palladium on Carbon (Pd/C) | - |
| Catalyst (Hydroformylation) | Rhodium-based or Cobalt-based complexes | - |
| Estimated Reactant Cost | Moderate | Moderate to High (dependent on 2-pentene price) |
| Estimated Catalyst Cost | Low to Moderate | High (Rhodium) or Moderate (Cobalt) |
Experimental Protocols
Strategy 1: Directed Crossed Aldol Condensation of Acetaldehyde and Butanal followed by Hydrogenation
Objective: To synthesize this compound via a directed aldol reaction to control selectivity, followed by hydrogenation.
Step 1a: Directed Aldol Reaction - Formation of 2-Ethyl-2-butenal
This protocol utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to pre-form the enolate of butanal, thereby directing the reaction towards the desired crossed aldol product.[1][2]
-
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Butanal
-
Acetaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine in anhydrous THF is cooled to -78 °C.
-
An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form LDA.
-
Butanal is then added slowly to the LDA solution at -78 °C to form the lithium enolate. The reaction is allowed to proceed for 1 hour.
-
Acetaldehyde is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude 2-ethyl-3-hydroxybutanal is then subjected to dehydration (e.g., by heating with a mild acid) to yield 2-ethyl-2-butenal. Purification is achieved by distillation.
-
Step 1b: Hydrogenation of 2-Ethyl-2-butenal
-
Materials:
-
2-Ethyl-2-butenal
-
Palladium on carbon (5% Pd/C)
-
Ethanol
-
Hydrogen gas
-
-
Procedure:
-
2-Ethyl-2-butenal is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 5% Pd/C is added to the solution.
-
The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (e.g., 1-5 atm).
-
The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
The catalyst is removed by filtration through a pad of celite.
-
The ethanol is removed by distillation to yield crude this compound, which can be further purified by fractional distillation.
-
Strategy 2: Hydroformylation of 2-Pentene
Objective: To synthesize this compound by the hydroformylation of 2-pentene, with a focus on maximizing the yield of the branched isomer.
-
Materials:
-
2-Pentene (mixture of cis and trans isomers)
-
Rhodium-based catalyst precursor (e.g., Rh(CO)₂(acac)) or Cobalt-based catalyst (e.g., Co₂(CO)₈)
-
Phosphine ligand (e.g., triphenylphosphine) for rhodium catalysts
-
Anhydrous toluene (solvent)
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
-
Procedure:
-
The hydroformylation reaction is carried out in a high-pressure autoclave reactor.
-
The rhodium or cobalt catalyst precursor and, if applicable, the phosphine ligand are dissolved in anhydrous toluene under an inert atmosphere.
-
2-Pentene is added to the catalyst solution.
-
The reactor is sealed, purged with syngas, and then pressurized to the desired pressure (e.g., 20-100 atm).
-
The reactor is heated to the desired temperature (e.g., 80-150 °C for rhodium, 150-200 °C for cobalt) and the reaction mixture is stirred vigorously.
-
The reaction progress is monitored by gas chromatography (GC) to determine the conversion of 2-pentene and the selectivity towards this compound and n-hexanal.
-
After the reaction is complete, the reactor is cooled, and the pressure is carefully released.
-
The product mixture is analyzed by GC to determine the yield of this compound. The product is then isolated by distillation.
-
Signaling Pathways and Experimental Workflows
Strategy 1: Crossed Aldol Condensation and Hydrogenation Workflow
Caption: Workflow for the synthesis of this compound via directed aldol condensation and hydrogenation.
Strategy 2: Hydroformylation of 2-Pentene
References
A Comparative Analysis of the Antimicrobial Efficacy of Cinnamaldehyde and 2-Ethylbutanal
A comprehensive review of the existing scientific literature reveals a significant disparity in the documented antimicrobial properties of cinnamaldehyde and 2-Ethylbutanal. While cinnamaldehyde is a well-researched natural antimicrobial agent with extensive supporting data, information on the specific antimicrobial efficacy of this compound is notably scarce. This guide provides a detailed comparison based on the available evidence, highlighting the established potency of cinnamaldehyde and identifying the knowledge gap concerning this compound.
Quantitative Antimicrobial Data: Cinnamaldehyde
The antimicrobial effectiveness of cinnamaldehyde has been extensively evaluated. The following tables summarize key quantitative data from various studies.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
| Escherichia coli | Gram-negative | 780 - 3120 µg/mL | 1560 µg/mL | [3][4] |
| Escherichia coli O157:H7 | Gram-negative | 0.25 µL/mL | - | [5] |
| Staphylococcus aureus | Gram-positive | 250 - 500 µg/mL | - | [6] |
| Pseudomonas aeruginosa | Gram-negative | 250 - 1024 µg/mL | >1 µL/mL | [6][7] |
| Salmonella enterica | Gram-negative | 0.125 µL/mL | 0.25 µL/mL | [5][7] |
| Listeria monocytogenes | Gram-positive | - | - | [3] |
| Candida spp. | Fungus | - | - | [3] |
| Microorganism | Zone of Inhibition (mm) | Cinnamaldehyde Concentration | Reference |
| Aeromonas hydrophila | ~15 mm | Not specified | [8] |
| Helicobacter pylori | Plate-wide inhibition | 10 mg/disk | [9] |
| Candida species | Variable | Not specified | [10] |
Antimicrobial Mechanisms of Action
Cinnamaldehyde: The antimicrobial activity of cinnamaldehyde is multifaceted. A primary mechanism involves the disruption of bacterial cell membranes, leading to a loss of integrity, leakage of intracellular components, and ultimately, cell death.[1][11] Cinnamaldehyde can also inhibit essential cellular processes, including energy metabolism and the synthesis of macromolecules such as DNA, RNA, proteins, and cell wall components.[3][12] Furthermore, it has been shown to interfere with biofilm formation, a critical virulence factor for many pathogenic bacteria.[13] Some studies also suggest that cinnamaldehyde can inhibit cell division by targeting proteins like FtsZ.[14]
This compound: While specific mechanistic studies on this compound are lacking, the antimicrobial action of short-chain aldehydes is generally attributed to their ability to disrupt cell membranes.[1] It is hypothesized that these compounds interact with the lipid bilayer, increasing its permeability and leading to cell lysis. However, without direct experimental evidence, the precise mechanism of this compound remains speculative.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a commonly used technique.[16]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., cinnamaldehyde) is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (containing only the growth medium and inoculum) and a negative control well (containing only the growth medium) are also included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15]
-
Procedure: Following the determination of the MIC, a small aliquot from each well that shows no visible growth is subcultured onto an agar plate that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated under appropriate conditions for 24-48 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no microbial growth on the subculture plates.
Zone of Inhibition (Disk Diffusion) Assay
The zone of inhibition test is a qualitative method used to assess the antimicrobial activity of a substance.
-
Inoculum Preparation and Plating: A standardized suspension of the test microorganism is evenly spread onto the surface of an agar plate.
-
Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of the test compound is placed on the center of the agar plate.
-
Incubation: The plate is incubated under suitable conditions for 18-24 hours.
-
Result Interpretation: If the antimicrobial agent is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area (zone of inhibition) around the disk. The diameter of this zone is measured to determine the extent of the antimicrobial activity.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining antimicrobial susceptibility.
Antimicrobial Mechanism of Cinnamaldehyde
Caption: The multifaceted antimicrobial mechanism of cinnamaldehyde.
Conclusion
Conversely, the antimicrobial efficacy of this compound is largely uncharacterized. While its chemical nature as a short-chain aldehyde suggests potential antimicrobial activity, the absence of specific quantitative data such as MIC and zone of inhibition values makes a direct comparison with cinnamaldehyde impossible at this time. This significant knowledge gap underscores the need for future research to isolate this compound and systematically evaluate its antimicrobial properties using standardized assays. Such studies would be crucial to determine its potential as a novel antimicrobial agent and to understand its mechanisms of action. For researchers and professionals in drug development, cinnamaldehyde currently represents a more viable and evidence-backed option for antimicrobial applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. scent.vn [scent.vn]
- 10. researchgate.net [researchgate.net]
- 11. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Activity and Mechanisms of 2-Ethylhexanol, a Volatile Organic Compound Produced by Stenotrophomonas sp. NAU1697, against Fusarium oxysporum f. sp. cucumerinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-ETHYLBUTYRALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. microchemlab.com [microchemlab.com]
2-Ethylbutanal as a Potential Biomarker in Food Spoilage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable chemical markers is crucial for the objective assessment of food spoilage, ensuring food safety, and minimizing waste. Volatile organic compounds (VOCs) produced during microbial metabolism and chemical degradation of food components are promising candidates for such biomarkers. Among these, the branched-chain aldehyde 2-Ethylbutanal has been detected in various food products, suggesting its potential as an indicator of spoilage. However, a comprehensive validation of this compound as a definitive biomarker for food spoilage is not yet well-established in the scientific literature. This guide provides an objective comparison of this compound with other potential spoilage biomarkers, supported by available experimental data and detailed methodologies for their analysis.
Performance Comparison of Volatile Spoilage Biomarkers
Direct quantitative data comparing the performance of this compound with other established food spoilage biomarkers is limited. Most studies on volatile spoilage markers focus on a range of compounds rather than validating a single biomarker. The following table summarizes common volatile biomarkers identified in the spoilage of different food categories. The presence and concentration of these compounds, including this compound, are highly dependent on the food matrix, the specific spoilage microorganisms, and storage conditions.
| Food Category | Potential Volatile Spoilage Biomarkers | Reference for General Class |
| Meat (Beef, Pork, Poultry) | Trimethylamine, Dimethylamine, Ammonia, Sulfur compounds (e.g., dimethyl sulfide, hydrogen sulfide), Alcohols (e.g., ethanol, 1-octen-3-ol), Aldehydes (e.g., hexanal, nonanal), Ketones (e.g., 2-butanone, 2-heptanone), Branched-chain aldehydes (e.g., 2-methylbutanal, 3-methylbutanal) | General VOCs in meat spoilage |
| Fish | Trimethylamine (TMA), Dimethylamine (DMA), Ammonia, Volatile sulfur compounds, Short-chain fatty acids, Aldehydes (e.g., hexanal, (E,E)-2,4-heptadienal), Alcohols (e.g., 1-penten-3-ol) | General VOCs in fish spoilage |
| Dairy Products (Milk, Cheese) | Short-chain fatty acids (e.g., butyric acid), Diacetyl, Acetoin, Aldehydes, Ketones | General VOCs in dairy spoilage |
Experimental Protocols
The standard method for the analysis of volatile biomarkers like this compound in food samples is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Solid-Phase Microextraction (SPME).
Protocol: Analysis of Volatile Organic Compounds in Food Headspace using SPME-GC-MS
This protocol provides a general framework for the analysis of VOCs, including this compound, from the headspace of a food sample.
1. Sample Preparation:
-
Homogenize a representative portion of the food sample.
-
Weigh a standardized amount of the homogenized sample (e.g., 5 g) into a headspace vial.
-
For quantitative analysis, an internal standard (e.g., a deuterated analogue of the target analyte) should be added to the sample.
-
Seal the vial with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (SPME):
-
Equilibrate the sample vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the VOCs.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the heated injection port of the GC to thermally desorb the trapped analytes onto the analytical column.
-
Gas Chromatography:
- Column: Use a suitable capillary column (e.g., DB-5ms, HP-INNOWax).
- Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to separate the volatile compounds based on their boiling points and polarity.
- Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.
-
Mass Spectrometry:
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
- Acquisition Mode: Acquire data in full scan mode to identify all volatile compounds and in selected ion monitoring (SIM) mode for targeted quantification of specific biomarkers.
4. Data Analysis:
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with known standards.
-
Quantify the target biomarkers by creating a calibration curve using standards of known concentrations.
Formation Pathway of this compound
This compound, as a branched-chain aldehyde, is likely formed through the microbial metabolism of amino acids, specifically isoleucine. Two primary pathways are involved in the formation of such aldehydes in food matrices:
-
Ehrlich Pathway: This pathway is common in microorganisms like yeast and some bacteria. It involves the transamination of an amino acid (isoleucine) to its corresponding α-keto acid, followed by decarboxylation to form an aldehyde (2-methylbutanal, an isomer of this compound). Further reduction can lead to the formation of fusel alcohols. The formation of this compound would likely involve a similar enzymatic conversion of a related amino acid or intermediate.[2]
-
Strecker Degradation: This is a non-enzymatic reaction that occurs between an α-amino acid and a dicarbonyl compound, which is often formed during the Maillard reaction (browning reaction) in heated foods. This reaction also leads to the formation of aldehydes.[2]
The following diagram illustrates the general Ehrlich pathway for the formation of branched-chain aldehydes from amino acids.
Caption: Generalized Ehrlich pathway for aldehyde formation.
Experimental Workflow for Biomarker Validation
The validation of a compound like this compound as a food spoilage biomarker requires a systematic approach. The following workflow outlines the key steps involved.
Caption: Workflow for validating a food spoilage biomarker.
Conclusion
While this compound is a volatile organic compound that has been detected in various foods, there is currently a lack of specific scientific evidence to validate it as a reliable and universal biomarker for food spoilage. The existing literature primarily focuses on broader profiles of VOCs as indicators of spoilage. To establish this compound as a credible biomarker, further research is required to:
-
Quantify its concentration in a wide range of fresh and spoiled food products.
-
Correlate its presence and concentration with microbial growth and sensory deterioration.
-
Compare its performance directly with other established spoilage markers.
-
Investigate the specific microbial pathways and precursors leading to its formation in different food matrices.
For researchers and professionals in food science and safety, the analysis of a comprehensive suite of volatile compounds, rather than a single marker, is likely to provide a more robust and accurate assessment of food spoilage at this time. The methodologies and workflows presented in this guide offer a foundation for conducting such comprehensive analyses and for the potential future validation of novel biomarkers like this compound.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Ethylbutanal: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of 2-Ethylbutanal (CAS: 97-96-1)
The proper disposal of this compound is critical for ensuring laboratory safety and environmental compliance. As a flammable, irritant, and air-sensitive chemical, it must be managed as hazardous waste according to institutional and regulatory guidelines. Under no circumstances should this compound be disposed of down the sanitary sewer or in regular trash.[1][2] Adherence to the procedural guidance outlined below is essential for minimizing risks to personnel and the environment.
Hazard and Safety Data Summary
Proper handling and disposal protocols are informed by the chemical's specific hazards. The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Reference(s) |
| UN Number | 1178 | [3][4] |
| DOT Hazard Class | Class 3: Flammable Liquid | [3][4] |
| Packing Group | PG II (Medium Danger) | [3][4] |
| Flash Point | 21°C / 70°F (closed cup) | [3][5] |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents.[6][7] Reacts with air to slowly form peroxides.[8] | |
| Appearance | Clear, colorless liquid. Less dense than water and insoluble in water. Vapors are heavier than air. | [3] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe collection, storage, and disposal of this compound waste. All chemical waste is regulated by the Environmental Protection Agency (EPA), and disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department.[9]
Methodology for Waste Handling and Disposal
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant laboratory coat.[2][5] All handling of this compound and its waste should be conducted within a certified chemical fume hood.[2]
-
Waste Collection and Containerization:
-
Liquid Waste: Collect all this compound waste in a designated, chemically compatible container with a leak-proof, screw-on cap.[10][11] Plastic containers are often preferred to glass to minimize breakage risks, provided they are compatible.[9]
-
Container Status: Keep the hazardous waste container closed at all times except when actively adding waste.[10][11]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a lab tray or dishpan) to contain any potential leaks or spills.[10] The secondary container must be able to hold 110% of the volume of the primary container.[10]
-
-
Waste Labeling:
-
As soon as waste is first added, affix a completed hazardous waste tag to the container.[9][12]
-
The label must include the words "Hazardous Waste" and clearly list the full chemical name, "this compound".[2][9] Abbreviations or chemical formulas are not permitted.[9]
-
Specify the quantity of the waste and the date of generation.[9]
-
Include the location of origin (building, room number) and the name of the Principal Investigator.[9]
-
Mark the appropriate hazard pictograms (e.g., Flammable, Irritant).[9]
-
-
Waste Segregation:
-
Disposal of Contaminated Materials:
-
Solid Waste: Items contaminated with this compound (e.g., gloves, absorbent paper, Kim Wipes) must be treated as hazardous waste.[10][12] These materials should be double-bagged in clear plastic bags, sealed, and labeled with a hazardous waste tag detailing the chemical constituents.[10]
-
Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the chemical residue.[11][12] The resulting rinsate must be collected and disposed of as hazardous waste.[11][12] After triple-rinsing and air drying, deface the original labels, and the container may be disposed of in the regular trash.[11][12]
-
-
Storage and Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area until collection.[11]
-
Do not accumulate more than 55 gallons of hazardous waste.[10][12]
-
Request a hazardous waste collection from your institution's EHS department in a timely manner, typically within 90 days of the waste generation date.[10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial to prevent escalation.
-
Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area by at least 50 meters (150 feet).[3][8]
-
Eliminate Ignition Sources: Extinguish all nearby flames, turn off hot plates, and remove any potential sources of sparks or ignition.[8] All equipment used during cleanup must be properly grounded.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Cleanup: Do not touch or walk through the spilled material.[8] Absorb the spill with a non-combustible absorbent material like dry earth or sand.[8] Do not use cellulose-based absorbents.[8] Using clean, non-sparking tools, collect the absorbed material and place it into a sealable, labeled container for disposal as hazardous waste.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
References
- 1. acs.org [acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | JNC CORPORATION [jnc-corp.co.jp]
- 5. 2-Ethylbutyraldehyde = 92 97-96-1 [sigmaaldrich.com]
- 6. This compound | CAS#:97-96-1 | Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-ETHYLBUTYRALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling 2-Ethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Ethylbutanal. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, as this compound is a skin irritant.[2] |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Skin and Body Protection | Impervious protective clothing, such as a lab coat or apron. Protective boots may be required depending on the scale of handling.[1] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | This compound vapors can be irritating to the respiratory system.[4][5] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound.
2.1. Preparation:
-
Ensure that a safety shower and eye wash station are readily accessible and in good working order.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ground all equipment to prevent static discharge, as this compound is a flammable liquid.[6][7]
-
Have appropriate fire extinguishing media readily available, such as dry chemical, foam, or carbon dioxide.[2]
2.2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use non-sparking tools to handle the chemical and its containers.[6][7]
-
Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][7]
-
Avoid inhalation of vapors.
2.3. Storage:
-
Store in a cool, dark, and well-ventilated place.[1]
-
Keep containers tightly closed.[1]
-
Store under an inert gas to prevent oxidation, as it is air-sensitive.[1][8]
-
Store away from incompatible materials such as oxidizing agents, strong bases, and strong reducing agents.[1][8]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.
-
Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulatory Compliance: All disposal activities must adhere to federal, state, and local environmental regulations.[2] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. 2-ethyl-2-butenal | CAS#:19780-25-7 | Chemsrc [chemsrc.com]
- 2. 2-ETHYLBUTYRALDEHYDE | 97-96-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Buy this compound | 97-96-1 [smolecule.com]
- 5. 2-ethyl butyraldehyde, 97-96-1 [thegoodscentscompany.com]
- 6. 2-ETHYLBUTYRALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2-Ethylbutyraldehyde | 97-96-1 | TCI AMERICA [tcichemicals.com]
- 8. This compound | CAS#:97-96-1 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
